2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456739 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122368-54-1 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, particularly its (S)-enantiomer, is a pivotal intermediate in the synthesis of Bepotastine, a second-generation histamine H1 antagonist.[1][2][3] Bepotastine is recognized for its potent anti-allergic properties and is primarily used in the treatment of allergic rhinitis and urticaria. The stereochemistry of the final active pharmaceutical ingredient (API) necessitates a stereoselective synthesis of this key intermediate to ensure high efficacy and minimize potential side effects. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the asymmetric synthesis of the (S)-enantiomer. Detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the synthetic route are presented to aid researchers and professionals in the field of drug development.
Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and industrially viable synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves a two-step process:
-
Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol: This initial step establishes the crucial chiral center of the molecule.
-
Williamson Ether Synthesis: The subsequent etherification of the chiral alcohol with 4-hydroxypiperidine yields the target intermediate.
This pathway is favored due to its efficiency and high stereoselectivity, which is critical for the production of the enantiomerically pure final drug product.
Figure 1: Asymmetric synthesis pathway for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported synthesis methods for this compound and its precursors. This allows for a clear comparison of the efficiency of different approaches.
| Step | Method | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Asymmetric Reduction | Biocatalytic Reduction with Engineered Alcohol Dehydrogenase | (4-chlorophenyl)(pyridin-2-yl)methanone, Engineered ADH | Buffer | >98 | >99 (ee) | [4][5] |
| Asymmetric Reduction | Catalytic Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone, Chiral Ru/Rh catalyst, H₂, Base | Methanol/Toluene | ~95 | >99 (ee) | |
| Williamson Ether Synthesis | Direct Condensation with Sulfonic Acid Catalyst | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, 4-hydroxypiperidine, p-Toluenesulfonic acid | Toluene | >85 | >98 | [6] |
| Purification of Final Product | Acid-Base Extraction | Crude Product, Toluene, p-Toluenesulfonic acid, NaOH | Toluene/Water | - | 98.2 | [7] |
| Purification of Final Product | Acid-Base Extraction | Crude Product, Ethyl Acetate, Sulfuric Acid, KOH | Ethyl Acetate/Water | - | >99 | [7] |
Detailed Experimental Protocols
Step 1: Asymmetric Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol via Biocatalytic Reduction
This protocol is based on the highly efficient biocatalytic reduction of the corresponding ketone.[4][5]
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanone
-
Engineered Alcohol Dehydrogenase (ADH)
-
Isopropanol (as a co-solvent and sacrificial hydrogen donor)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reactor, dissolve (4-chlorophenyl)(pyridin-2-yl)methanone in a mixture of phosphate buffer and isopropanol.
-
Add the engineered alcohol dehydrogenase to the reaction mixture.
-
Maintain the reaction at a constant temperature (typically 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC until the starting material is consumed.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-(4-chlorophenyl)(pyridin-2-yl)methanol as a crude product.
-
Further purification can be achieved by column chromatography if necessary.
Step 2: Williamson Ether Synthesis via Direct Condensation
This protocol describes the direct condensation of the chiral alcohol with 4-hydroxypiperidine using a sulfonic acid catalyst, which avoids the need for protecting groups.[6]
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-Hydroxypiperidine
-
p-Toluenesulfonic acid monohydrate
-
Toluene
Procedure:
-
To a reaction vessel equipped with a Dean-Stark apparatus, add (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, 4-hydroxypiperidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Purification of this compound
The crude product can be purified by an acid-base extraction method to achieve high purity.[7]
Materials:
-
Crude this compound
-
Toluene or Ethyl Acetate
-
10% Aqueous p-Toluenesulfonic acid or 10% Aqueous Sulfuric Acid
-
Aqueous Sodium Hydroxide or Potassium Hydroxide solution
Procedure:
-
Dissolve the crude product in an organic solvent such as toluene or ethyl acetate.
-
Add water to the solution and adjust the pH to approximately 7.4-8.0 with a 10% aqueous acid solution (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Separate the aqueous layer, which now contains the protonated product.
-
Adjust the pH of the aqueous layer to a basic pH (e.g., 10-14) with an aqueous base solution (e.g., sodium hydroxide or potassium hydroxide).
-
Extract the liberated free base into an organic solvent (e.g., toluene or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound as a viscous liquid.[7]
Conclusion
The synthesis of this compound, a crucial intermediate for the antihistamine Bepotastine, is most effectively achieved through a two-step process involving asymmetric reduction followed by Williamson ether synthesis. The use of engineered enzymes for the asymmetric reduction offers a highly efficient and environmentally friendly approach to establishing the required stereochemistry, with high yields and excellent enantiomeric excess. Furthermore, the direct condensation method for the etherification step, which avoids the use of protecting groups, simplifies the overall process and improves atom economy. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and professionals engaged in the synthesis and development of this important pharmaceutical intermediate.
References
- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 4. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 7. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a key chiral intermediate in the synthesis of Bepotastine, a second-generation histamine H1 receptor antagonist.[1] Bepotastine is used in the treatment of allergic rhinitis and urticaria.[] Understanding the properties and synthesis of this intermediate is crucial for the efficient and safe production of Bepotastine. This guide provides a comprehensive overview of the available technical data on (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, including its chemical and physical properties, synthesis protocols, and safety information.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O | [3] |
| Molecular Weight | 302.8 g/mol | [3] |
| CAS Number | 201594-84-5 | [3] |
| Appearance | Pale Yellow to Dark Yellow Oil or Yellow to Brown Sticky Oil to Semi-Solid | [1] |
| Boiling Point (Predicted) | 421.7 ± 45.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1][] |
| pKa (Predicted) | 9.71 ± 0.10 | [1] |
| Storage Temperature | Room Temperature, in a dark place under an inert atmosphere. | [1] |
Synthesis and Experimental Protocols
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is synthesized as a key intermediate in the multi-step production of Bepotastine. The synthesis generally involves the chiral reduction of a ketone precursor followed by an etherification reaction.
Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
A common precursor for the target intermediate is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. An efficient method for its synthesis involves the asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone.
Experimental Protocol:
-
In a suitable autoclave reactor, (4-chlorophenyl)(pyridin-2-yl)methanone is dissolved in a solvent such as a mixture of isopropanol and toluene.[4]
-
A chiral ruthenium-based catalyst, for example, (R,R)-DIOPRuCl₂(R)-Me-BIMAH, and a base like potassium tert-butoxide are added under an inert atmosphere (e.g., argon).[4]
-
The reactor is pressurized with hydrogen gas (e.g., to 35 atm) and the reaction mixture is stirred at a controlled temperature (e.g., 35°C) for several hours.[4]
-
Reaction progress is monitored by a suitable analytical technique such as Gas Chromatography (GC) to determine the conversion rate and enantiomeric excess (ee).[4]
-
Upon completion, the catalyst is removed by filtration and the solvent is evaporated under reduced pressure to yield the crude (S)-(4-chlorophenyl)(pyridin-2-yl)methanol.
Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
The target intermediate is then synthesized via a condensation reaction.
Experimental Protocol:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol is reacted with a protected 4-hydroxypiperidine derivative. A patent describes a one-step direct condensation ether formation without the need for protecting the nitrogen atom of the piperidine ring.[5]
-
A sulfonic acid compound can be used as a reaction assistant to reduce side reactions and simplify the process.[5]
-
The reaction is carried out in a suitable solvent, and upon completion, the product is isolated and purified using standard techniques such as chromatography.
Conversion to Bepotastine
The final step involves the alkylation of the piperidine nitrogen of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Experimental Protocol:
-
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is dissolved in a solvent like acetone.[5]
-
An alkylating agent, such as ethyl 4-bromobutyrate, and a base, like anhydrous potassium carbonate, are added to the mixture.[5]
-
The reaction mixture is refluxed for several hours.[5]
-
After the reaction is complete, the inorganic solids are filtered off, and the filtrate is concentrated under reduced pressure to yield the crude Bepotastine ester, which is then hydrolyzed to give Bepotastine.[5]
References
- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its Pharmacologically Active Derivative, Bepotastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecule 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, primarily recognized as a key intermediate in the synthesis of the potent second-generation antihistamine, Bepototastine. As the direct biological activity of the intermediate is not extensively documented, this guide focuses on the well-established, multi-faceted mechanism of action of its derivative, Bepotastine. Bepotastine exerts its anti-allergic effects through a combination of potent histamine H1 receptor antagonism, stabilization of mast cells, and inhibition of eosinophil migration. This document details the underlying signaling pathways, presents quantitative data on its pharmacological activity, and provides detailed experimental protocols for key assays used in its characterization.
Introduction: From Intermediate to Active Agent
This compound serves as a crucial building block in the chemical synthesis of Bepotastine. While the intermediate itself is not characterized as a pharmacologically active agent, its structure is integral to the final conformation of Bepotastine, which is responsible for its therapeutic effects. The subsequent sections of this guide will, therefore, focus on the detailed mechanism of action of Bepotastine.
The Multi-faceted Mechanism of Action of Bepotastine
Bepotastine is a potent anti-allergic agent that operates through three primary, synergistic mechanisms:
-
Histamine H1 Receptor Antagonism: Bepotastine is a highly selective antagonist of the histamine H1 receptor. By competitively binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as itching, vasodilation, and increased vascular permeability.
-
Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, the primary storage cells for histamine and other pro-inflammatory mediators. This stabilization prevents the release of these substances, thereby dampening the initial and sustained allergic response.
-
Inhibition of Eosinophil Migration: Bepotastine has been shown to inhibit the chemotaxis of eosinophils to sites of inflammation. Eosinophils are key players in the late-phase allergic reaction and contribute to chronic allergic inflammation. By blocking their migration, Bepotastine helps to reduce the long-term inflammatory consequences of an allergic response.
Quantitative Pharmacological Data
The potency of Bepotastine across its different mechanisms of action has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| Histamine H1 Receptor Binding | |||
| ED50 (in vivo, vascular permeability) | 0.028% | Guinea Pig | [1] |
| Brain H1 Receptor Occupancy (10 mg oral) | 14.7% | Human | [2] |
| Mast Cell Stabilization | |||
| IC50 (Histamine Release) | 252 µM | Human Conjunctival Mast Cells | [1] |
| Inhibition of A23187-induced histamine release | Significant at 1 mM | Rat Peritoneal Mast Cells | [3] |
| Inhibition of Eosinophil Migration | |||
| Inhibition of LTB4-induced chemotaxis | 30.7% of control at 1 mM | Guinea Pig Peritoneal Eosinophils | [3] |
Signaling Pathways
The multifaceted mechanism of Bepotastine involves the modulation of distinct signaling pathways.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Bepotastine acts as an antagonist at this receptor, preventing the initiation of this cascade.
References
An In-depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Intermediate in the Development of Bepotastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a pivotal intermediate in the manufacture of Bepotastine. Bepotastine is a second-generation antihistamine with a multi-faceted mechanism of action, including potent H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration. This document details the synthetic pathways leading to the racemic intermediate and the critical chiral resolution methodologies employed to isolate the pharmacologically active (S)-enantiomer. Furthermore, it elucidates the downstream clinical application and established mechanism of action of the resulting active pharmaceutical ingredient, Bepotastine besilate. All quantitative data is presented in structured tables, and key experimental protocols are described. Logical and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's significance in modern drug development.
Introduction: The Advent of a Second-Generation Antihistamine
The quest for antihistamines with improved efficacy and a more favorable side-effect profile has been a significant focus in medicinal chemistry. First-generation antihistamines, while effective, are often associated with sedation and anticholinergic effects due to their ability to cross the blood-brain barrier.[1] This led to the development of second-generation antihistamines, designed to be more selective for peripheral H1 receptors and less likely to cause central nervous system-related side effects.[1][2][3]
Bepotastine emerged from this research landscape as a potent and selective second-generation H1 receptor antagonist.[4][5] Discovered by Ube Industries and co-developed with Tanabe Seiyaku (now part of Mitsubishi Tanabe Pharma Corporation) in Japan, Bepotastine was first approved for the treatment of allergic rhinitis in 2000 and subsequently for urticaria and pruritus in 2002.[4][6][7] The development of its ophthalmic formulation, Bepreve®, for allergic conjunctivitis marked its entry into the U.S. market.[4][5]
At the heart of Bepotastine's synthesis lies the chiral intermediate, this compound. The specific stereochemistry of this intermediate is paramount, as the (S)-enantiomer is responsible for the therapeutic activity of Bepotastine.[8] This guide delves into the history and synthesis of this crucial building block.
Discovery and Developmental History
The development of this compound is intrinsically linked to the discovery and commercialization of Bepotastine besilate.
-
Early 2000s: Bepotastine besilate, under the trade name Talion®, is approved in Japan for oral use in treating allergic rhinitis and urticaria.[4][7]
-
2001: Tanabe Seiyaku grants exclusive worldwide rights (excluding certain Asian countries) to Senju Pharmaceutical for the development, manufacture, and marketing of Bepotastine for ophthalmic use.[4][6]
-
Subsequent Licensing: Senju licenses the North American rights for the ophthalmic formulation to ISTA Pharmaceuticals.[4][6]
-
2009: The U.S. Food and Drug Administration (FDA) approves Bepreve® (bepotastine besilate ophthalmic solution) 1.5% for the treatment of ocular itching associated with allergic conjunctivitis.[9][10]
The synthesis of Bepotastine necessitates the production of high-purity (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, making the development of efficient synthetic and resolution methods a critical aspect of its overall history.
Synthesis and Chiral Resolution
The synthesis of this compound is a multi-step process, with the subsequent separation of its enantiomers being a critical step for the synthesis of Bepotastine.
General Synthesis of the Racemic Intermediate
A common synthetic route to the racemic intermediate, (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, involves the reaction of a pyridine derivative with a protected piperidine derivative.
Experimental Protocol:
One patented method describes the following general procedure[11]:
-
Reaction: 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride is reacted with Ethyl 4-hydroxypiperidine-1-carboxylate. This reaction couples the pyridine and piperidine moieties.
-
Hydrolysis: The resulting ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then subjected to hydrolysis with an alkali to remove the ethyl carboxylate protecting group from the piperidine nitrogen.
-
Isolation: The final product, racemic this compound, is then isolated.
Caption: Synthetic workflow for the racemic intermediate.
Chiral Resolution of Enantiomers
The therapeutic efficacy of Bepotastine is attributed to its (S)-enantiomer. Therefore, the resolution of the racemic intermediate is a crucial manufacturing step.
Experimental Protocol:
A patented method for the optical resolution of (RS)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine utilizes a chiral resolving agent[8][11]:
-
Diastereomeric Salt Formation: The racemic intermediate is treated with a chiral acid, such as L-(+)-Tartaric acid, in a suitable solvent system (e.g., a hydrocarbon solvent and a lower alcohol). This results in the formation of diastereomeric salts.
-
Selective Crystallization: Due to the different physicochemical properties of the diastereomers, the salt of the desired (S)-enantiomer can be selectively crystallized from the solution.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base to liberate the optically pure (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Caption: Workflow for the chiral resolution of the intermediate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the racemic and (S)-enantiomer of this compound.
| Property | Racemic Form | (S)-Enantiomer | Reference(s) |
| CAS Number | 122368-54-1 | 201594-84-5 | [12][13][14][15][16][17] |
| Molecular Formula | C₁₇H₁₉ClN₂O | C₁₇H₁₉ClN₂O | [12][13][15][16][17] |
| Molecular Weight | 302.8 g/mol | 302.8 g/mol | [12][13][15][16][17] |
| Appearance | Pale Brown to Light Brown Solid | Pale Yellow to Dark Yellow Oil | [12][13][15] |
| Boiling Point (Predicted) | Not specified | 421.7±45.0 °C | [13][15] |
| Density (Predicted) | Not specified | 1.21 g/cm³ | [13][15] |
| pKa (Predicted) | Not specified | 9.71±0.10 | [13][15] |
Mechanism of Action of the Resulting API (Bepotastine)
The (S)-intermediate is further processed to synthesize Bepotastine. The resulting drug exhibits a multi-faceted mechanism of action, making it highly effective in treating allergic conditions.[5][6]
-
H1 Receptor Antagonism: Bepotastine is a highly selective antagonist of the histamine H1 receptor.[5][12][18] By blocking this receptor, it prevents histamine from inducing the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[18][19]
-
Mast Cell Stabilization: Bepotastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[5][18][19]
-
Inhibition of Eosinophil Migration: The drug suppresses the migration of eosinophils into inflamed tissues, which is a key component of the late-phase allergic response.[5][12][20]
-
Anti-inflammatory Effects: Bepotastine has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-5, and other inflammatory mediators like leukotriene B4.[10][19][21]
Caption: Signaling pathways targeted by Bepotastine.
Clinical Efficacy of Bepotastine Besilate Ophthalmic Solution
Clinical trials have demonstrated the efficacy of bepotastine besilate ophthalmic solution 1.5% in treating the symptoms of allergic conjunctivitis.
| Clinical Endpoint | Bepotastine Besilate 1.5% | Placebo | p-value | Reference(s) |
| Reduction in Ocular Itching (at all time points) | Statistically Significant Reduction | - | <0.0001 | [19] |
| Onset of Action (Ocular Itching) | Clinically Significant Reduction at most time points | - | <0.0001 | [19] |
| Duration of Action (Ocular Itching) | Sustained for at least 8 hours | - | <0.0001 | [19][20] |
| Reduction in Conjunctival Hyperemia | Significant Reduction at a majority of time points | - | - | [19] |
Conclusion
This compound is a cornerstone in the synthesis of the second-generation antihistamine, Bepotastine. Its discovery and the development of efficient chiral resolution techniques have been instrumental in bringing this effective anti-allergic agent to market. The (S)-enantiomer of this intermediate is the direct precursor to a drug that offers a multi-pronged approach to managing allergic conditions by antagonizing the H1 receptor, stabilizing mast cells, and inhibiting eosinophil migration. This technical guide has provided an in-depth look at the history, synthesis, and significance of this key chemical entity, underscoring its importance to researchers and professionals in the field of drug development.
References
- 1. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. Second-generation antihistamine: Significance and symbolism [wisdomlib.org]
- 4. Bepotastine - Wikipedia [en.wikipedia.org]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]
- 9. fda.gov [fda.gov]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 12. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 13. cdacert.com [cdacert.com]
- 14. PathWhiz [pathbank.org]
- 15. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 16. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 19. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Bepotastine Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of Bepotastine.[1] Bepotastine is a second-generation histamine H1 receptor antagonist approved for the treatment of allergic rhinitis and urticaria/pruritus.[2] This technical guide provides a detailed review of the synthesis, chemical properties, and role of this compound in the manufacturing of Bepotastine. It is important to note that the publicly available literature does not describe any intrinsic pharmacological activity or clinical applications for this compound; its significance lies in its role as a precursor to an active pharmaceutical ingredient (API).
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. The compound exists as a racemate (CAS 122368-54-1) and as individual enantiomers, with the (S)-enantiomer (CAS 201594-84-5) being the key intermediate for the synthesis of Bepotastine.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂O | [1] |
| Molecular Weight | 302.8 g/mol | [1] |
| CAS Number (Racemate) | 122368-54-1 | [1] |
| CAS Number ((S)-enantiomer) | 201594-84-5 | [4] |
| Appearance | Pale brown to light brown solid or pale yellow to dark yellow oil | [2] |
| Boiling Point (Predicted) | 421.7 ± 45.0 °C | [4] |
| Density (Predicted) | 1.21 g/cm³ | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
| IUPAC Name | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [1] |
Synthesis of this compound
The synthesis of this compound is a key step in the overall production of Bepotastine. Two primary synthetic routes are described in the literature: a direct condensation reaction and a two-step process involving a chlorinated intermediate.
Experimental Protocol 1: Direct Condensation
This method, described in patent CN104031029A, involves the direct condensation of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with 4-hydroxypiperidine in the presence of a sulfonic acid compound.[5]
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-hydroxypiperidine
-
Methylsulfonic acid
-
1,3,5-Trimethylbenzene (mesitylene)
Procedure:
-
To a reaction vessel, add 50.4g (0.23 mol) of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and 250g of 1,3,5-trimethylbenzene.
-
Add 166.3g of methylsulfonic acid to the mixture.
-
Under stirring, add 27.9g of solid 4-hydroxypiperidine.
-
Heat the reaction mixture to 120-125 °C.
-
The reaction progress can be monitored by an appropriate chromatographic technique.
-
Upon completion, the product, (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is isolated.
Experimental Protocol 2: Two-Step Synthesis via Chlorination
This widely used industrial method involves the activation of the precursor alcohol to a chloro derivative, followed by a Williamson ether synthesis with a protected 4-hydroxypiperidine.[1][6]
Step 2a: Synthesis of 2-[Chloro(4-chlorophenyl)methyl]pyridine
Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane
Procedure:
-
Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in dichloromethane and cool the solution to 0-5 °C.
-
Slowly add thionyl chloride to the solution while maintaining the temperature.
-
Stir the reaction at a temperature between 0-20 °C until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[chloro(4-chlorophenyl)methyl]pyridine.[6]
Step 2b: O-Alkylation with a 4-hydroxypiperidine derivative
Materials:
-
2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride
-
Ethyl 4-hydroxypiperidine-1-carboxylate
-
Sodium hydroxide
-
Solvent
Procedure:
-
React 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride with Ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent in the presence of a base such as sodium hydroxide.[1][6]
-
The resulting Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then hydrolyzed with an alkali to remove the protecting group and yield this compound.[1][6]
Role in Bepotastine Synthesis
The (S)-enantiomer of this compound is the crucial building block for the final steps of Bepotastine synthesis. The subsequent steps involve the N-alkylation of the piperidine nitrogen with an appropriate butyric acid derivative, followed by hydrolysis and salt formation to yield Bepotastine besilate.[5][6]
Experimental Protocol: Synthesis of Bepotastine from (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
The following protocol is based on the procedure described in patent CN104031029A.[5]
Materials:
-
(S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Ethyl 4-bromobutyrate
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
-
5N Sodium hydroxide solution
-
5N Hydrochloric acid solution
-
Ethyl acetate
-
Benzenesulfonic acid monohydrate
Procedure:
-
Dissolve 20g of (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in acetone.
-
Add 15.5g of ethyl 4-bromobutyrate and 11g of anhydrous potassium carbonate.
-
Reflux the mixture with stirring for 7 hours.
-
Filter the insoluble materials and concentrate the filtrate under reduced pressure to obtain the ethyl ester of Bepotastine as a yellow oil (27g).
-
Dissolve the oil in ethanol and add 20mL of 5N aqueous sodium hydroxide solution to hydrolyze the ester.
-
After hydrolysis, neutralize the mixture with 20mL of 5N hydrochloric acid.
-
Filter any insoluble materials and concentrate the filtrate under reduced pressure to obtain a foam (23g).
-
Dissolve the foam in ethyl acetate and add 10.4g of benzenesulfonic acid monohydrate.
-
Concentrate the mixture under reduced pressure and recrystallize from ethyl acetate to obtain Bepotastine besilate (31g).
Synthetic Pathway Visualization
The overall synthesis of Bepotastine, highlighting the formation of the key intermediate, can be visualized as follows:
Caption: Synthetic pathway of Bepotastine Besilate.
Conclusion
This compound is a vital, non-pharmacologically active intermediate in the manufacturing of the antihistamine Bepotastine. Understanding its synthesis and chemical properties is essential for process optimization and quality control in pharmaceutical development. The synthetic routes presented provide a foundation for researchers and chemists working on the production of Bepotastine and related compounds. The lack of data on its biological activity underscores its specific role as a chemical building block rather than a therapeutic agent itself.
References
- 1. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 2. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 5. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
The Ascendancy of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Derivatives: A Technical Guide to Their Biological Activity as Histamine H1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine represent a pivotal scaffold in modern medicinal chemistry, particularly in the development of potent and selective histamine H1 receptor antagonists. This technical guide provides an in-depth exploration of the biological activity of this class of compounds, with a primary focus on the well-characterized derivative, bepotastine. This document details the mechanism of action, summarizes key quantitative biological data, and provides comprehensive experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their pharmacological profile.
Introduction
The histamine H1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses. Its activation by histamine triggers a cascade of intracellular events leading to the classic symptoms of allergy, such as itching, vasodilation, and bronchoconstriction. Consequently, the development of antagonists that selectively block this receptor has been a cornerstone of allergy treatment. The this compound scaffold has emerged as a privileged structure in the design of second-generation H1 antihistamines, which are characterized by their high potency, selectivity, and reduced sedative effects compared to their predecessors.
Bepotastine, a prominent derivative of this class, exemplifies the therapeutic potential of these compounds. It is a potent and selective H1 receptor antagonist with additional anti-inflammatory properties, including the stabilization of mast cells and the inhibition of eosinophil migration. This guide will delve into the biological activities that underpin the clinical efficacy of this important class of molecules.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound derivatives is the competitive antagonism of the histamine H1 receptor. By binding to the receptor, these compounds prevent histamine from initiating the downstream signaling cascade.
The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses associated with allergy and inflammation.
Quantitative Biological Data
While comprehensive structure-activity relationship (SAR) data for a broad series of this compound derivatives is not extensively published in a single source, the biological profile of bepotastine provides a strong benchmark for this chemical class. The following table summarizes key quantitative data for bepotastine.
| Assay Type | Target | Species | Value | Reference |
| Receptor Binding Affinity (Ki) | Histamine H1 Receptor | Guinea Pig Brain | 1.8 nM | [1] |
| Receptor Binding Affinity (Ki) | Muscarinic Receptors | Guinea Pig Brain | >10,000 nM | [1] |
| Receptor Binding Affinity (Ki) | α1-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |
| Receptor Binding Affinity (Ki) | α2-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |
| Receptor Binding Affinity (Ki) | β-Adrenergic Receptors | Rat Brain | >10,000 nM | [1] |
| Receptor Binding Affinity (Ki) | Serotonin (5-HT2) Receptors | Rat Brain | >10,000 nM | [1] |
| Mast Cell Stabilization (IC50) | Rat Peritoneal Mast Cells | Rat | 3.1 µM | [2] |
| Eosinophil Chemotaxis Inhibition (IC50) | Guinea Pig Peritoneal Eosinophils | Guinea Pig | 1.9 µM | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. The following sections provide methodologies for key assays.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a test compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound derivative.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge at low speed (1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Membranes + [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM) + assay buffer.
-
Non-specific Binding: Membranes + [3H]mepyramine + 10 µM mianserin.
-
Competition Binding: Membranes + [3H]mepyramine + serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-120 minutes to reach equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mast Cell Stabilization Assay
This assay evaluates the ability of a compound to inhibit the degranulation of mast cells and the subsequent release of inflammatory mediators.
Materials:
-
Cells: Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3).
-
Degranulation Inducer: Compound 48/80, calcium ionophore A23187, or antigen (for sensitized cells).
-
Test Compound: this compound derivative.
-
Assay Buffer: Tyrode's buffer or similar physiological salt solution.
-
Substrate for Mediator Detection: p-Nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase) or a specific substrate for tryptase.
-
Stop Solution: 0.1 M Na2CO3/NaHCO3 buffer, pH 10.
-
96-well plates and a microplate reader.
Procedure:
-
Cell Preparation:
-
Isolate peritoneal mast cells from rats or culture RBL-2H3 cells.
-
Wash and resuspend the cells in assay buffer.
-
-
Assay Setup:
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
-
Degranulation Induction:
-
Add the degranulation inducer to the cell suspension and incubate for a specified time (e.g., 30 minutes at 37°C).
-
-
Termination and Lysis:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for mediator release measurement.
-
Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to determine the total mediator content.
-
-
Mediator Measurement:
-
Add the substrate for the chosen mediator (e.g., β-hexosaminidase) to the supernatant and cell lysate samples.
-
Incubate to allow for color development.
-
Stop the reaction with the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline).
-
Calculate the percentage of mediator release for each sample.
-
Plot the percentage of inhibition of mediator release against the log concentration of the test compound to determine the IC50 value.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Cells: Isolated human or guinea pig eosinophils.
-
Chemoattractant: eotaxin, C5a, or leukotriene B4 (LTB4).
-
Test Compound: this compound derivative.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Chemotaxis Chamber: Boyden chamber or similar multi-well chemotaxis plate with a porous membrane (e.g., 5 µm pore size).
-
Cell Staining Reagent: Calcein-AM or similar fluorescent dye.
-
Fluorescence microplate reader.
Procedure:
-
Cell Preparation:
-
Isolate eosinophils from peripheral blood.
-
Label the cells with a fluorescent dye like Calcein-AM.
-
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add the cell suspension, pre-incubated with the test compound or vehicle, to the upper wells (on top of the membrane).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Cell Migration Measurement:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Considerations
-
Diarylmethyl Ether Moiety: The core structure containing a 4-chlorophenyl group and a pyridine ring linked by an ether to a piperidine ring is crucial for high-affinity binding to the H1 receptor. The chlorine atom on the phenyl ring often enhances potency.
-
Piperidine Ring: The piperidine ring serves as a key structural element. The substitution at the 4-position with the diarylmethyl ether is critical.
-
Basic Nitrogen: The nitrogen atom within the piperidine ring is a basic center that is typically protonated at physiological pH. This charged group is thought to interact with a conserved aspartate residue in the H1 receptor.
-
Side Chain at Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen significantly influences the pharmacokinetic and pharmacodynamic properties. In bepotastine, the butanoic acid side chain contributes to its favorable profile, including reduced CNS penetration and thus lower sedative effects. Modifications to this side chain can modulate potency, selectivity, and duration of action.
-
Stereochemistry: The chiral center at the carbon connecting the two aromatic rings and the ether oxygen is important for activity. For bepotastine, the (S)-enantiomer is the more active isomer.
Conclusion
The this compound scaffold is a highly valuable core for the development of potent and selective histamine H1 receptor antagonists. Bepotastine stands as a testament to the therapeutic potential of this chemical class, demonstrating not only high-affinity H1 receptor blockade but also clinically relevant anti-inflammatory effects through mast cell stabilization and inhibition of eosinophil chemotaxis. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for the continued investigation and development of novel derivatives based on this promising scaffold. Future research focusing on systematic structural modifications will undoubtedly lead to the discovery of new agents with enhanced efficacy and safety profiles for the management of allergic disorders.
References
Spectroscopic and Synthetic Overview of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Intermediate in Bepotastine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the manufacturing of the antihistamine and antiallergic agent, Bepotastine. While detailed, publicly available spectroscopic datasets for this specific compound are limited, this document compiles available information on its synthesis and general characterization, providing a valuable resource for researchers in the field of medicinal chemistry and drug development.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound containing a pyridine ring, a chlorophenyl group, and a piperidine moiety linked by an ether bond. It exists as a racemic mixture and as individual enantiomers, with the (S)-enantiomer being a key precursor to Bepotastine.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O | --INVALID-LINK-- |
| Molecular Weight | 302.8 g/mol | --INVALID-LINK-- |
| CAS Number (Racemate) | 122368-54-1 | --INVALID-LINK-- |
| CAS Number ((S)-enantiomer) | 201594-84-5 | --INVALID-LINK-- |
| Appearance | Pale Brown to Light Brown Solid | --INVALID-LINK-- |
Synthesis and Role in Bepotastine Production
The primary significance of this compound lies in its role as a direct precursor to Bepotastine.[1][2][3] The synthesis of this intermediate is a critical step in the overall production of the final active pharmaceutical ingredient. Several patented synthetic routes to Bepotastine describe the preparation of this key intermediate.
A common synthetic approach involves the reaction of 2-(chloro(4-chlorophenyl)methyl)pyridine with 4-hydroxypiperidine. The following diagram illustrates a generalized workflow for the synthesis of Bepotastine, highlighting the central role of the title compound.
Caption: Generalized synthetic workflow for Bepotastine production.
Spectroscopic Data Overview
Detailed, publicly accessible experimental spectroscopic data for this compound is scarce. Commercial suppliers and patent literature confirm its identity and purity through standard analytical techniques, but typically do not publish the raw data. The following sections outline the expected spectroscopic characteristics based on the compound's structure and available information for similar compounds.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 303.1259 |
| [M+Na]⁺ | 325.1078 |
Data is based on predicted values from computational models.
Experimental Protocol (General): A solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in positive ion mode is a common technique for this type of molecule. The mass analyzer (e.g., quadrupole, time-of-flight) would be scanned over a relevant mass range to detect the molecular ion and its adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. While specific peak assignments are not publicly available, the expected regions for the proton and carbon signals can be predicted based on the functional groups present.
Experimental Protocol (General): A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The ¹H NMR spectrum would be acquired on a spectrometer operating at a frequency of 300 MHz or higher. The spectrum would show signals corresponding to the aromatic protons of the pyridine and chlorophenyl rings, the methine proton, and the aliphatic protons of the piperidine ring. The ¹³C NMR spectrum would provide information on the number of unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Expected Absorption Bands:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~3000-2850 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹
-
C-O-C stretching (ether): ~1250-1050 cm⁻¹
-
C-Cl stretching: ~800-600 cm⁻¹
Experimental Protocol (General): The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
Logical Workflow for Spectroscopic Analysis
The following diagram outlines a typical workflow for the spectroscopic characterization of a synthetic intermediate like this compound.
Caption: Workflow for spectroscopic analysis of a synthetic intermediate.
Conclusion
References
Elucidation of the Chemical Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the second-generation antihistamine, Bepotastine. This document details the molecule's chemical identity, physical properties, and a plausible synthetic route. While the structural confirmation is primarily established through its synthesis and conversion to a well-characterized active pharmaceutical ingredient, this guide also addresses the spectroscopic techniques typically employed for its characterization. Due to the proprietary nature of pharmaceutical development, publicly available detailed spectral data (NMR, MS) for this specific intermediate is limited. This guide, therefore, focuses on the established synthetic pathways and the expected analytical characterization.
Chemical Identity and Properties
This compound is a heterocyclic compound featuring a central methane core substituted with a 4-chlorophenyl group, a pyridin-2-yl group, and a piperidin-4-yloxy group. The molecule exists as a racemic mixture, with the (S)-enantiomer being the crucial precursor for the synthesis of Bepotastine.[][2]
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₉ClN₂O | [3] |
| Molecular Weight | 302.8 g/mol | [3] |
| IUPAC Name (Racemate) | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [4] |
| IUPAC Name ((S)-enantiomer) | 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [5] |
| CAS Number (Racemate) | 122368-54-1 | [6] |
| CAS Number ((S)-enantiomer) | 201594-84-5 | [2] |
| Appearance | Pale Yellow to Dark Yellow Oil or Pale Brown to Light Brown Solid | [][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Boiling Point (Predicted) | 421.7±45.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.2±0.1 g/cm³ | [] |
Synthesis and Structural Confirmation
The chemical structure of this compound is primarily confirmed through its synthesis from well-characterized precursors and its subsequent conversion to Bepotastine. The key chemical transformation is an etherification reaction.
Synthetic Pathway Overview
A common synthetic route involves the reaction of a chiral or racemic (4-chlorophenyl)(pyridin-2-yl)methanol with a suitable 4-hydroxypiperidine derivative. The synthesis of the key alcohol intermediate, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, has been optimized using engineered alcohol dehydrogenases to achieve high enantiomeric excess.[7][8] A one-pot synthesis for the final product has also been described in the patent literature, offering a more streamlined approach.
Experimental Protocol: One-Pot Synthesis
The following protocol is adapted from patent literature and serves as an illustrative example. Researchers should consult original sources and perform appropriate safety assessments.
Objective: To synthesize this compound in a one-pot reaction.
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-hydroxypiperidine
-
Methanesulfonic acid (or other sulfonic acid catalyst)
-
Mesitylene (or a similar high-boiling aromatic solvent)
-
Sodium hydroxide solution (for work-up)
-
Toluene (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
To a reaction vessel equipped with a stirrer and a reflux condenser, add (4-chlorophenyl)(pyridin-2-yl)methanol, mesitylene, and methanesulfonic acid.
-
While stirring, add solid 4-hydroxypiperidine to the mixture.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and quench with an aqueous sodium hydroxide solution.
-
Extract the aqueous layer with toluene.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography or by an acid-base extraction procedure as described in the patent literature.
Spectroscopic Characterization (Expected Data)
While specific, publicly available spectra for this compound are scarce, the expected data from standard spectroscopic techniques can be inferred based on its chemical structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-chlorophenyl and pyridin-2-yl rings. The methine proton (-CH-) would appear as a singlet. The protons of the piperidine ring would exhibit characteristic multiplets, with those closer to the nitrogen and oxygen atoms appearing at a lower field.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show the corresponding signals for all 17 carbon atoms. The aromatic carbons would appear in the typical downfield region (120-160 ppm). The methine carbon would be observed in the range of 70-80 ppm, and the aliphatic carbons of the piperidine ring would be found in the upfield region.
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M]+• would be expected at m/z 302.8. The isotopic pattern of the molecular ion, showing a characteristic [M+2] peak approximately one-third the intensity of the [M]+• peak, would confirm the presence of a single chlorine atom. Fragmentation patterns would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
Role in Drug Development
This compound, particularly the (S)-enantiomer, is a crucial intermediate in the industrial synthesis of Bepotastine.[] Bepotastine is a non-sedating, selective H1 receptor antagonist with mast cell-stabilizing properties, used in the treatment of allergic rhinitis and urticaria. The synthesis of Bepotastine involves the N-alkylation of the piperidine nitrogen of this intermediate.
Conclusion
The chemical structure of this compound is well-established through its logical synthesis from known precursors and its role as a direct intermediate in the production of the pharmaceutical agent Bepotastine. While detailed, publicly accessible spectroscopic data for a de novo structural elucidation is limited, the expected analytical signatures from NMR and mass spectrometry are consistent with the assigned structure. The synthetic protocols, particularly the one-pot synthesis, provide an efficient route to this valuable intermediate, highlighting its importance in the field of medicinal chemistry and drug development. Further research into the publication of detailed analytical data would be beneficial for the scientific community.
References
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]
- 4. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
IUPAC name for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
An In-Depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Introduction
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the synthesis of modern antihistaminic agents. The official IUPAC name for the racemic compound is 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine .[1] This compound exists as two enantiomers, with the (S)-enantiomer, 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine , being a crucial precursor for the synthesis of Bepotastine.[2][3]
Bepotastine is a second-generation, non-sedating H1 receptor antagonist with mast cell stabilizing properties, widely used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[3] This guide will detail the chemical properties, synthesis, and biological context of this intermediate, focusing on its role in the development of its pharmacologically active derivative.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Data is provided for both the racemic mixture and the biologically significant (S)-enantiomer.
| Property | Racemic Form | (S)-Enantiomer | Reference(s) |
| IUPAC Name | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | 2-[(S)-(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | [1][4] |
| Molecular Formula | C₁₇H₁₉ClN₂O | C₁₇H₁₉ClN₂O | [1][2] |
| Molecular Weight | 302.8 g/mol | 302.8 g/mol | [1][2] |
| CAS Number | 122368-54-1 | 201594-84-5 | [1][4] |
| Appearance | Pale Brown to Light Brown Solid | Pale Yellow to Dark Yellow Sticky Oil to Semi-Solid | [4] |
| Boiling Point | Not specified | 421.7±45.0 °C (Predicted) | [3] |
| Density | Not specified | 1.21 g/cm³ (Predicted) | [3] |
| Solubility | Not specified | Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |
| Storage Temperature | 2-8°C Refrigerator | Room Temperature, Inert Atmosphere, Keep in Dark Place | [3][4] |
Synthesis and Workflow
The (S)-enantiomer of this compound is a direct precursor to Bepotastine. A patented method describes a simplified, one-step synthesis that avoids the need for protecting groups on the piperidine nitrogen.
Experimental Protocol: One-Step Condensation Synthesis
This protocol is adapted from the synthesis methodology described in patent CN104031029A.
Objective: To synthesize 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine via direct condensation.
Materials:
-
Starting Material 1 (Formula II): (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (where the hydroxyl group is replaced by a halogen, X).
-
Starting Material 2 (Formula III): 4-Hydroxypiperidine.
-
Auxiliary Agent: Sulfonic acid compound.
-
Solvent (e.g., Acetone).
Procedure:
-
The (S)-(4-chlorophenyl)(pyridin-2-yl)methanol derivative (Formula II) is dissolved in a suitable organic solvent, such as acetone.
-
4-Hydroxypiperidine (Formula III) is added to the solution.
-
A sulfonic acid compound is introduced as a reaction assistant to facilitate the condensation etherification reaction.
-
The reaction mixture is agitated, and the condensation proceeds directly, forming the ether linkage without the need to protect the amine group on the piperidine ring.
-
Upon completion, the product, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, is isolated from the reaction mixture.
-
Standard purification techniques, such as chromatography or recrystallization, can be employed to achieve the desired purity.
This streamlined process reduces side reactions and simplifies the overall synthesis, making it an efficient route to this key intermediate.
Synthesis Workflow Diagram
Caption: One-step synthesis workflow for the target intermediate.
Biological Context: The Pathway to an H1 Antagonist
The primary biological relevance of this compound is its role as the immediate precursor to Bepotastine. Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action targeting the allergic cascade.
Mechanism of Action of Bepotastine:
-
Selective H1 Receptor Antagonist: Bepotastine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling that leads to allergic symptoms like itching and vasodilation.[5][6][7]
-
Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, a critical early step in the allergic response.[8][9]
-
Inhibition of Eosinophil Migration: Bepotastine has been shown to suppress the migration of eosinophils into inflamed tissues. This action helps to reduce the late-phase inflammatory response and tissue damage associated with chronic allergic conditions.[6][10]
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade via the Gq alpha subunit.[11][12] This pathway is a primary target for antihistamines.
Key Steps in the Pathway:
-
Activation: Histamine binds to the H1 receptor.
-
G-Protein Coupling: The receptor activates the associated Gq protein, causing the exchange of GDP for GTP on the α-subunit.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored Ca²⁺ into the cytoplasm.
-
PKC Activation: The combination of increased intracellular Ca²⁺ and DAG activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological responses of an allergic reaction.
Bepotastine acts as an antagonist at the H1 receptor, blocking the initial step of this cascade.
Signaling Pathway Diagram
Caption: Histamine H1 receptor signaling pathway and the inhibitory action of Bepotastine.
Quantitative Biological Data (for Bepotastine)
While specific biological activity data for the intermediate itself is not widely published, the quantitative pharmacology and pharmacokinetics of its active derivative, Bepotastine, are well-characterized and essential for understanding the compound's ultimate utility.
Pharmacokinetic Properties of Bepotastine
The following table summarizes key pharmacokinetic parameters for orally administered Bepotastine.
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Conc. (Tmax) | ~1.2 hours | [13] |
| Peak Plasma Concentration (Cmax) | 99.9 - 101.0 ng/mL (10 mg dose) | [14] |
| Area Under the Curve (AUC) | 388.9 - 389.8 ng·h/mL (10 mg dose) | [14] |
| Plasma Half-Life (t½) | ~2.4 hours | [15] |
| Oral Bioavailability | >85% | [15] |
| Metabolism | Minimal | [7][15] |
| Primary Route of Excretion | Renal (75-90% as unchanged drug) | [7][15] |
Receptor Binding and Selectivity of Bepotastine
Bepotastine's efficacy is underscored by its high selectivity for the H1 receptor and low central nervous system penetration, which minimizes sedative effects.
| Parameter | Finding | Reference(s) |
| Receptor Selectivity | Highly selective for the H1 receptor. Negligible affinity for H3, adrenergic (α₁, α₂, β), serotonin (5-HT₂), muscarinic, or benzodiazepine receptors. | [16][17] |
| Brain H1 Receptor Occupancy (H1RO) | ~15% at a standard oral dose (10 mg). This is significantly lower than first-generation antihistamines (>50%), correlating with its non-sedating profile. | [18][19] |
Representative Experimental Protocol: H1 Receptor Binding Assay
To evaluate the biological activity of derivatives of this compound, a competitive radioligand binding assay is a standard method.
Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor.
Materials:
-
Cell membranes prepared from CHO or HEK-293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-pyrilamine (a known high-affinity H1 antagonist).
-
Non-specific binding control: Mepyramine or Diphenhydramine (at high concentration, e.g., 10 µM).
-
Test compound (e.g., Bepotastine) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation counter and scintillation fluid.
-
96-well filter plates (GF/C).
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add:
-
50 µL of cell membrane suspension.
-
50 µL of [³H]-pyrilamine at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of assay buffer (for total binding), non-specific control (for non-specific binding), or test compound at varying dilutions.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound, particularly its (S)-enantiomer, serves as a pivotal intermediate in pharmaceutical manufacturing. Its value is intrinsically linked to its efficient conversion into Bepotastine, a highly effective and safe second-generation antihistamine. The compound's straightforward synthesis and the well-understood pharmacology of its final product make it a subject of significant interest to researchers in medicinal chemistry and drug development. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and synthesis of novel anti-allergic agents.
References
- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 4. (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 [sigmaaldrich.com]
- 5. Articles [globalrx.com]
- 6. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 12. SMPDB [smpdb.ca]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the synthesis of the second-generation antihistamine, Bepotastine. This document details its chemical and physical properties, provides a consolidated experimental protocol for its synthesis and purification, and presents key analytical data. Furthermore, it elucidates the role of this intermediate in the broader context of drug development, including the synthetic pathway to Bepotastine and the pharmacological mechanism of the final active pharmaceutical ingredient (API).
Introduction
This compound is a heterocyclic organic compound that serves as a pivotal building block in the pharmaceutical industry. Its structure, which combines a pyridine ring, a 4-chlorophenyl group, and a piperidinyloxy moiety, makes it a valuable precursor for the synthesis of complex therapeutic agents. The primary application of this intermediate is in the production of Bepotastine, a potent and selective H1-receptor antagonist with mast cell-stabilizing properties, used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1] This guide will focus on the (S)-enantiomer, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS: 201594-84-5), which is the stereoisomer that leads to the pharmacologically active form of Bepotastine.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is presented in the table below. This data is essential for its handling, characterization, and use in further synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂O | [1][2] |
| Molecular Weight | 302.8 g/mol | [1][2] |
| CAS Number | 201594-84-5 | [1] |
| Appearance | Pale yellow to dark yellow oil or semi-solid | [1] |
| Boiling Point (Predicted) | 421.7 ± 45.0 °C | [1] |
| Density (Predicted) | 1.21 g/cm³ | [1] |
| pKa (Predicted) | 9.71 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Role as a Drug Intermediate: Synthesis of Bepotastine
The primary role of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is as the penultimate intermediate in the synthesis of Bepotastine. The subsequent synthetic step involves the N-alkylation of the piperidine ring.
Synthetic Pathway to Bepotastine
The following diagram illustrates the final step in the synthesis of Bepotastine from its key intermediate.
Experimental Protocols
The following sections provide a detailed, consolidated experimental protocol for the synthesis and purification of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. This protocol is based on information from various patents and is intended for research and development purposes.
Synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This one-step synthesis involves the direct condensation of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol with 4-hydroxypiperidine, a method that avoids the need for protecting groups on the piperidine nitrogen.[3]
Reagents and Materials:
-
(S)-(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-Hydroxypiperidine
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Aqueous sodium hydroxide solution (5N)
-
Aqueous hydrochloric acid solution (5N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a stirrer and a Dean-Stark apparatus, dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (1 equivalent) and 4-hydroxypiperidine (1.2 equivalents) in toluene.
-
Add p-toluenesulfonic acid monohydrate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and continue heating for 8 hours, collecting the water generated in the Dean-Stark trap.
-
After cooling to room temperature, filter any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a crude oily product.
Purification Protocol
The crude product can be purified using an acid-base extraction method to yield a high-purity product.[4]
Procedure:
-
Dissolve the crude product (e.g., 15g) in toluene.
-
Add water (e.g., 160ml) to the solution.
-
Adjust the pH of the biphasic system to approximately 8.0 using a 10% solution of p-toluenesulfonic acid.
-
Mix thoroughly and allow the layers to separate. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 14.0 with a suitable base (e.g., lithium hydroxide).
-
Extract the aqueous layer with toluene.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product as a red viscous liquid with a purity of over 98%.[4]
Data Presentation
Spectroscopic Data
| Analysis | Data |
| ¹H NMR | Expected signals for aromatic protons of the chlorophenyl and pyridine rings, the methine proton, and protons of the piperidine ring. |
| ¹³C NMR | Expected signals for the carbons of the aromatic rings, the methine carbon, and the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | m/z: 303.1 [M+H]⁺ (Calculated for C₁₇H₂₀ClN₂O⁺) |
Mechanism of Action of the Final Drug Product (Bepotastine)
Bepotastine, synthesized from the title intermediate, exhibits a multi-faceted mechanism of action, making it a highly effective anti-allergic agent.
-
H1-Receptor Antagonism: Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.
-
Mast Cell Stabilization: Bepotastine inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.
-
Inhibition of Eosinophil Migration: It also suppresses the migration of eosinophils into inflamed tissues, which is a key component of the late-phase allergic response.
Signaling Pathway of Bepotastine's Action
The following diagram illustrates the signaling pathway affected by Bepotastine.
References
- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 2. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocol for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: An Intermediate for Bepotastine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the manufacturing of the antihistamine drug, Bepotastine.[1][2] The synthesis described herein is a direct, one-step condensation reaction that offers a significant advantage over multi-step methods by eliminating the need for protection and deprotection of the piperidine nitrogen, resulting in a streamlined process with a high yield.[3] The final product's purity can be further enhanced using a biphasic solvent system purification.[2]
The target compound, with the chemical formula C17H19ClN2O and a molecular weight of 302.8 g/mol , is typically a pale brown to light brown solid or a pale yellow to dark yellow oil.[1][] It is soluble in chloroform and methanol.[] This intermediate is crucial for the subsequent alkylation on the piperidine ring to yield Bepotastine.[3]
Reaction Scheme
A direct condensation reaction between (4-chlorophenyl)(2-pyridyl)methanol and 4-hydroxypiperidine is facilitated by a sulfonic acid catalyst.
Caption: One-step synthesis of the target compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| (4-chlorophenyl)(2-pyridyl)methanol | 50.4 g (0.23 mol) | [3] |
| 4-hydroxypiperidine | 27.9 g | [3] |
| Reagents | ||
| Methanesulfonic acid | 166.3 g | [3] |
| Mesitylene (Solvent) | 250 g | [3] |
| Reaction Conditions | ||
| Temperature | 120-125 °C | [3] |
| Product Yield | ||
| Yield | > 85% | [3] |
| Product Purity | ||
| Purity after purification | > 98% | [2] |
Experimental Protocol
This protocol is based on the direct synthesis method described in patent CN104031029A.[3]
Materials:
-
(4-chlorophenyl)(2-pyridyl)methanol
-
4-hydroxypiperidine
-
Methanesulfonic acid
-
Mesitylene (sym-trimethylbenzene)
-
Three-necked reaction flask
-
Stirring apparatus
-
Heating mantle with temperature control
Procedure:
-
Reaction Setup: In a three-necked reaction flask, add 50.4 g (0.23 mol) of (4-chlorophenyl)(2-pyridyl)methanol and 250 g of mesitylene.
-
Addition of Reagents: While stirring, add 166.3 g of methanesulfonic acid to the flask.
-
Addition of Second Reactant: Subsequently, add 27.9 g of solid 4-hydroxypiperidine to the reaction mixture.
-
Reaction: Heat the mixture to a temperature of 120-125 °C. The reaction is carried out at this temperature.
-
Work-up and Purification (General Procedure based on patent CN102167681A): [2]
-
After the reaction is complete, cool the mixture.
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Wash the organic solution with water.
-
Adjust the pH of the aqueous layer to an alkaline state (e.g., pH 12.0 with potassium oxide) to neutralize the sulfonic acid.
-
Extract the product into an organic solvent.
-
The combined organic layers can be dried over an anhydrous salt (e.g., MgSO4) and the solvent evaporated under reduced pressure to yield the final product.
-
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for synthesis and purification.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, particularly its (S)-enantiomer, is a key starting material and a potential impurity in the synthesis of Bepotastine besilate, a second-generation antihistamine.[1][2] Bepotastine is a selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and urticaria/pruritus.[3] Rigorous analytical monitoring of this impurity is crucial to ensure the quality, safety, and efficacy of the final drug product.
These application notes provide detailed protocols for the quantification of this compound in bulk drug substances of Bepotastine besilate using High-Performance Liquid Chromatography (HPLC). The methodologies are based on established and validated methods for the analysis of Bepotastine and its related substances.
Relevant Signaling Pathway
Bepotastine, the active pharmaceutical ingredient for which this compound is an impurity, exerts its therapeutic effect by acting as a selective antagonist of the histamine H1 receptor. The diagram below illustrates a simplified signaling pathway associated with histamine H1 receptor activation and its inhibition by an antagonist like Bepotastine.
Caption: Simplified Histamine H1 Receptor Signaling Pathway and its Antagonism by Bepotastine.
Analytical Methods and Protocols
Two primary analytical techniques are detailed below: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is a widely used method for quality control and impurity profiling in pharmaceutical analysis.
Method 1: Stability-Indicating RP-HPLC Method for Related Substances
This method is suitable for the quantification of this compound and other related substances in Bepotastine besilate bulk drug.
Experimental Workflow
Caption: General Experimental Workflow for HPLC Quantification.
Chromatographic Conditions
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV detector |
| Column | Symmetry shield RP-18 (250mm x 4.6 mm, 5µm) or equivalent |
| Mobile Phase A | Buffer: 1.0 mL of H3PO4 (85%) in 1000 mL water, pH adjusted to 3.0 with dilute triethylamine solution |
| Mobile Phase B | Acetonitrile: Methanol: Water (70:20:10 v/v/v) |
| Gradient Program | A gradient program should be optimized to resolve the impurity from Bepotastine and other related substances. A typical starting point could be a linear gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B over 20-30 minutes, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL (typical, can be optimized) |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (e.g., 70:30 v/v) is a suitable diluent.[2]
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a working concentration (e.g., corresponding to the specification limit of the impurity).
-
Sample Solution: Accurately weigh and dissolve the Bepotastine besilate bulk drug in the diluent to a final concentration of 0.5 mg/mL.[2]
System Suitability
To ensure the validity of the analytical results, system suitability parameters should be assessed before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 for the Bepotastine peak. |
| Theoretical Plates | Not less than 2000 for the Bepotastine peak. |
| Resolution | Not less than 2.0 between the impurity peak and the Bepotastine peak. |
Quantification
The amount of this compound in the Bepotastine besilate sample is calculated using the external standard method based on the peak area response.
Method 2: RP-HPLC for Process-Related Impurities
This method is specifically optimized for the separation and quantification of process-related impurities in Bepotastine besilate, including the starting material this compound (referred to as SMA).[2]
Chromatographic Conditions
| Parameter | Condition |
| Chromatograph | High-Performance Liquid Chromatograph with UV detector |
| Column | Shimadzu Inertsil C8-3 (150 mm × 4.6 mm, 3 μm) or equivalent[1] |
| Mobile Phase A | 15 mmol ammonium formate buffer in water (pH adjusted to 3.8 with formic acid)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | A specific gradient program should be followed as described in the source literature to achieve separation of all five potential impurities.[1][2] A typical program might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 25°C[2] |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL[2] |
Preparation of Solutions
-
Diluent: Water and acetonitrile mixture (70:30, v/v).[2]
-
Standard Solutions: Prepare individual stock solutions of each impurity, including this compound, in acetonitrile at a concentration of 1 mg/mL. Dilute with the diluent to prepare working standard solutions.[2]
-
Sample Solution: Prepare the Bepotastine besilate sample at a concentration of 0.5 mg/mL in the diluent.[2]
Method Validation Summary
The following table summarizes typical validation parameters for an HPLC method for the quantification of impurities in Bepotastine besilate. The values are indicative and should be established for the specific method and laboratory.
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 0.75 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL[1][2] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
The described RP-HPLC methods provide robust and reliable approaches for the quantification of this compound in Bepotastine besilate. Method selection will depend on the specific requirements of the analysis, such as the need for a stability-indicating method or the simultaneous quantification of multiple process-related impurities. Proper method validation is essential to ensure the accuracy and precision of the results, thereby guaranteeing the quality and safety of the active pharmaceutical ingredient.
References
- 1. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Piboserod) in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, also known as Piboserod (SB207266), is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[1][2] The 5-HT4 receptor, a Gs-protein coupled receptor (GPCR), is widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues, including the gastrointestinal tract and the cardiovascular system.[1] Its activation is implicated in a range of physiological processes, making it a significant target for therapeutic intervention. Piboserod has been investigated for its potential in managing conditions such as atrial fibrillation, irritable bowel syndrome (IBS), and heart failure.[1][2] This document provides detailed application notes and protocols for the use of Piboserod in medicinal chemistry research.
Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine |
| Synonyms | Piboserod, SB207266 |
| CAS Number | 122368-54-1 |
| Molecular Formula | C17H19ClN2O |
| Molecular Weight | 302.8 g/mol |
| Appearance | Pale Brown to Light Brown Solid |
| Storage | 2-8°C Refrigerator |
Mechanism of Action
Piboserod acts as a competitive antagonist at the 5-HT4 receptor, effectively blocking the downstream signaling initiated by agonists like serotonin (5-HT).[1] The 5-HT4 receptor primarily signals through two distinct pathways:
-
Canonical Gs-cAMP Pathway: Upon agonist binding, the 5-HT4 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[1]
-
Non-Canonical Src-Dependent Pathway: The 5-HT4 receptor can also signal independently of G-proteins by directly activating the tyrosine kinase Src. Activated Src can then initiate downstream signaling cascades, such as the ERK pathway, which are involved in processes like learning and memory.[1]
By blocking these pathways, Piboserod can modulate various physiological functions, making it a valuable tool for studying the role of the 5-HT4 receptor in health and disease.
Signaling Pathway Diagrams
Caption: Canonical 5-HT4 Receptor Gs-cAMP Signaling Pathway.
Caption: Non-Canonical 5-HT4 Receptor Src-Dependent Signaling.
Quantitative Data
The following tables summarize the key quantitative data for Piboserod.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Species | Receptor | Value |
| Ki | Human | 5-HT4 | ~0.1 nM |
| Ki | Human | 5-HT4 | ~1.5 nM[2] |
| KB | Human | 5-HT4 | 0.56 nM |
Table 2: Clinical Trial Data in Heart Failure
| Parameter | Treatment Group | Change from Baseline | p-value |
| Left Ventricular Ejection Fraction (LVEF) | Piboserod (80 mg) | +1.7% | 0.020 |
| Left Ventricular Ejection Fraction (LVEF) | Placebo | - | - |
| End-Systolic Volume | Piboserod (80 mg) | -7 mL | 0.060 |
Experimental Protocols
Synthesis of this compound
While Piboserod is commercially available, it is also known as an intermediate in the synthesis of the antihistamine Bepotastine.[3][4] A generalized synthetic approach based on related literature is provided below.
Caption: Generalized Synthetic Workflow for Piboserod.
Materials:
-
2-(chloromethyl)pyridine hydrochloride
-
1-Boc-4-hydroxypiperidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
4-chlorobenzaldehyde
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Step 1: Synthesis of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate.
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0°C, add a solution of 1-Boc-4-hydroxypiperidine in DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride in DMF and stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Step 2: Synthesis of 4-((pyridin-2-yl)methoxy)piperidine.
-
Dissolve the product from Step 1 in DCM and add TFA.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated sodium bicarbonate solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected intermediate.
-
-
Step 3: Synthesis of this compound.
-
To a solution of 4-((pyridin-2-yl)methoxy)piperidine and 4-chlorobenzaldehyde in DCM, add sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final product.
-
In Vitro Assays
This protocol outlines a competitive binding assay to determine the inhibition constant (Ki) of Piboserod for the 5-HT4 receptor.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor
-
Radioligand (e.g., [3H]GR113808, a 5-HT4 antagonist)
-
Piboserod
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT4 ligand like serotonin)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of Piboserod.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well. For determining non-specific binding, add a high concentration of a non-labeled ligand instead of Piboserod.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Piboserod concentration to obtain a dose-response curve.
-
Calculate the IC50 value (the concentration of Piboserod that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of Piboserod to antagonize agonist-induced cAMP production.
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Piboserod
-
5-HT4 receptor agonist (e.g., serotonin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well or 384-well plates
Procedure:
-
Cell Seeding: Seed the cells into a multi-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of Piboserod in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist to stimulate cAMP production and incubate for a specific time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Piboserod concentration to generate a dose-response curve.
-
Determine the IC50 value, which represents the concentration of Piboserod that inhibits 50% of the agonist-induced cAMP production.
-
In Vivo Experimental Protocols
This protocol describes a general approach to induce and evaluate the effect of Piboserod on atrial fibrillation in a rat model.
Materials:
-
Male Wistar rats
-
Piboserod
-
Vehicle (e.g., saline with a solubilizing agent)
-
Anesthesia (e.g., isoflurane)
-
ECG recording equipment
-
Intracardiac or transesophageal pacing electrodes
-
Programmable electrical stimulator
Procedure:
-
Animal Preparation: Anesthetize the rats and monitor their vital signs.
-
Drug Administration: Administer Piboserod or vehicle via an appropriate route (e.g., intravenous, intraperitoneal).
-
Electrophysiological Study:
-
Introduce pacing electrodes into the esophagus or directly into the right atrium.
-
Record baseline ECG.
-
Induce AF using programmed electrical stimulation (e.g., burst pacing with decreasing cycle lengths).
-
-
Data Acquisition and Analysis:
-
Measure the duration and incidence of AF episodes.
-
Determine the atrial effective refractory period (AERP).
-
Compare the results between the Piboserod-treated and vehicle-treated groups to assess the anti-arrhythmic potential of the compound.
-
This protocol outlines a method to induce stress-related visceral hypersensitivity and altered colonic motility, characteristic of IBS, and to evaluate the effect of Piboserod.
Materials:
-
Male Wistar rats
-
Piboserod
-
Vehicle
-
Water avoidance stress apparatus (a platform in a container of water)
-
Colorectal distension (CRD) apparatus (balloon catheter, pressure transducer)
-
Fecal pellet output measurement setup
Procedure:
-
Induction of Stress:
-
Place the rats on a small platform in the center of a container filled with water for a defined period (e.g., 1 hour) for several consecutive days to induce chronic stress.
-
-
Drug Administration:
-
Administer Piboserod or vehicle before the final stress session or before the assessment of visceral sensitivity and motility.
-
-
Assessment of Visceral Sensitivity:
-
Measure the visceromotor response (abdominal muscle contractions) to graded colorectal distension using a balloon catheter.
-
Compare the pain threshold and the magnitude of the response between the different treatment groups.
-
-
Assessment of Colonic Motility:
-
Measure the number and weight of fecal pellets expelled over a specific period after the stress exposure.
-
-
Data Analysis:
-
Analyze the differences in visceral sensitivity and colonic motility between the Piboserod-treated and control groups to determine the therapeutic potential of the compound in IBS-like symptoms.
-
Selectivity Profile
While comprehensive public data on the selectivity of Piboserod against a wide panel of receptors is limited, it is consistently characterized in the literature as a "selective" 5-HT4 antagonist.[1] This high selectivity is advantageous as it minimizes the potential for off-target effects that can be associated with less selective serotonergic agents.[2] Further in-house screening against a broad range of GPCRs, ion channels, and enzymes is recommended to fully characterize its selectivity profile for specific drug development programs.
Conclusion
This compound (Piboserod) is a valuable research tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of 5-HT4 receptor antagonism in various disorders, including cardiovascular and gastrointestinal diseases. The protocols provided in this document offer a foundation for researchers to design and execute experiments to further elucidate the medicinal chemistry applications of this compound.
References
Application of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in the Synthesis of Bepotastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bepotastine is a second-generation H1 antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2] A key intermediate in the chemical synthesis of Bepotastine is 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The stereochemistry of this intermediate is critical, as the therapeutic activity of Bepotastine is attributed to its (S)-enantiomer.[3] This document provides detailed application notes and protocols for the use of this intermediate in the synthesis of Bepotastine, including the resolution of the racemic mixture and subsequent derivatization to the final active pharmaceutical ingredient (API).
Synthetic Pathway Overview
The synthesis of Bepotastine from this compound generally involves two main stages:
-
Chiral Resolution: The racemic this compound is resolved to isolate the desired (S)-enantiomer. This is a crucial step to ensure the enantiomeric purity of the final product.[4]
-
N-Alkylation: The (S)-enantiomer is then subjected to an N-alkylation reaction with a suitable 4-bromobutyrate derivative, followed by hydrolysis to yield Bepotastine.[3][4]
Caption: Synthetic workflow for Bepotastine from the racemic intermediate.
Experimental Protocols
Protocol 1: Chiral Resolution of this compound
This protocol describes the resolution of the racemic intermediate using N-acetyl-L-phenylalanine as the resolving agent.[4]
Materials:
-
Racemic this compound
-
N-acetyl-L-phenylalanine
-
Ethyl acetate
-
5N Hydrochloric acid solution
-
5N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the racemic this compound in ethyl acetate.
-
Add N-acetyl-L-phenylalanine to the solution. The molar ratio of the racemic intermediate to the resolving agent should be approximately 1:0.5 to 1:1.[4]
-
Heat the mixture to 50-80°C and stir for 0.5-3 hours.[4]
-
Cool the mixture to 10-30°C to allow for crystallization of the diastereomeric salt.
-
Filter the crystals and recrystallize from ethyl acetate to improve purity.
-
Dry the resulting (S)-2-((4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine N-acetyl-L-phenylalaninate salt.
-
To isolate the free base, dissolve the salt in water and add 5N hydrochloric acid solution.
-
Extract the aqueous solution with ethyl acetate to remove the resolving agent.
-
Basify the aqueous phase with 5N sodium hydroxide solution.
-
Extract the product into ethyl acetate.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.[4]
Protocol 2: Synthesis of Bepotastine from (S)-Intermediate
This protocol outlines the N-alkylation of the resolved (S)-intermediate and subsequent hydrolysis to form Bepotastine.[3]
Materials:
-
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Ethyl 4-bromobutyrate
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
-
5N Sodium hydroxide solution
-
5N Hydrochloric acid
Procedure:
-
Dissolve (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in acetone.
-
Add ethyl 4-bromobutyrate and anhydrous potassium carbonate to the solution.[3]
-
Reflux the mixture with stirring for approximately 7 hours.[3]
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of Bepotastine.
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add 5N sodium hydroxide solution and stir at room temperature for about 12 hours to facilitate hydrolysis.[5]
-
Neutralize the reaction mixture with 5N hydrochloric acid.
-
Filter any insoluble material and concentrate the filtrate under reduced pressure to obtain crude Bepotastine.
-
The crude product can be further purified by recrystallization.
Data Presentation
The following table summarizes quantitative data reported in various sources for the synthesis of Bepotastine and its intermediates.
| Step | Product | Yield | Purity | Enantiomeric Excess (ee) | Reference |
| Purification of crude this compound | Purified Intermediate | 80% | 98.2% | - | [6] |
| Purification of crude this compound | Purified Intermediate | - | 99.1% | - | [6] |
| Isolation of (S)-enantiomer after resolution | (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 91% | - | - | [4] |
| Synthesis of Bepotastine Besilate from (S)-intermediate dibenzoyl-D-tartrate salt | Bepotastine Besilate | - | 99.81% | - | [7] |
| Asymmetric hydrogenation to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (a precursor) | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | 95% | - | 92% | [8] |
| Asymmetric hydrogenation to (S)-(4-chlorophenyl)(pyridin-2-yl)methanol (a precursor) | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | - | - | 98.5% | [8] |
Mechanism of Action of Bepotastine
Bepotastine exerts its therapeutic effects through a dual mechanism of action: it is a potent and selective antagonist of the histamine H1 receptor and it stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators.[2][9][10] By blocking the H1 receptor, Bepotastine prevents histamine from binding and initiating the allergic cascade that leads to symptoms like itching, swelling, and redness.[9] Its mast cell-stabilizing properties further reduce the allergic response by preventing the degranulation of mast cells and the subsequent release of pro-inflammatory substances.[2][9]
Caption: Bepotastine's dual mechanism of action in the allergic response.
Conclusion
This compound is a pivotal intermediate in the synthesis of Bepotastine. The successful isolation of its (S)-enantiomer is a critical determinant of the final drug's efficacy. The protocols and data presented herein provide a comprehensive guide for researchers and professionals engaged in the development and manufacturing of Bepotastine, highlighting a viable synthetic route with good yields and high purity.
References
- 1. PathWhiz [pathbank.org]
- 2. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 8. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 9. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 10. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for reactions involving 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients, most notably Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties.[1][2] This document provides detailed protocols for the synthesis, purification, and analysis of this compound, along with its subsequent use in the synthesis of Bepotastine. The (S)-enantiomer is of particular importance as it is the direct precursor to Bepotastine.[1]
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C17H19ClN2O | [3] |
| Molecular Weight | 302.8 g/mol | [3] |
| Appearance | Pale Brown to Light Brown Solid or Pale Yellow to Dark Yellow Oil | [2][4] |
| Boiling Point | 421.7±45.0 °C (Predicted) | [2] |
| Density | 1.21 g/cm³ | [2] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |
| pKa | 9.71±0.10 (Predicted) | [2] |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This protocol describes a direct condensation method that avoids the need for protecting groups on the piperidine nitrogen, simplifying the process and increasing efficiency.[5]
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-hydroxypiperidine
-
Methanesulfonic acid
-
Mesitylene (1,3,5-trimethylbenzene)
-
Sodium hydroxide (NaOH) solution
-
Toluene
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and stirrer, combine (4-chlorophenyl)(pyridin-2-yl)methanol (0.23 mol), mesitylene (250 g), and methanesulfonic acid (166.3 g).[5]
-
With stirring, add solid 4-hydroxypiperidine (0.27 mol) to the mixture.[5]
-
Heat the reaction mixture to 120-125 °C and maintain this temperature for the duration of the reaction, monitoring progress by TLC or HPLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a stirred solution of 30% aqueous sodium hydroxide at a temperature below 30°C to neutralize the acid.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Expected Yield:
-
The reported yield for this one-step process is over 85%.[5]
Protocol 2: Purification of this compound
This protocol details a purification method based on pH adjustment and liquid-liquid extraction.
Materials:
-
Crude this compound
-
Toluene (or other suitable organic solvent like ethyl acetate or chloroform)
-
10% p-toluenesulfonic acid solution (or 10% sulfuric acid)
-
Ammonia water (or other suitable base like sodium hydroxide or potassium oxide)
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Beakers
-
Separatory funnel
-
pH meter or pH paper
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in toluene and add water to create a two-phase system.
-
Adjust the pH of the system to approximately 8.0 using a 10% p-toluenesulfonic acid solution while stirring.
-
Allow the layers to separate and discard the organic layer.
-
Adjust the pH of the remaining aqueous layer to a basic state (e.g., pH 14.0) using a suitable base like lithium hydroxide.
-
Extract the aqueous layer multiple times with toluene.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Purity Data from an Exemplary Purification:
| Initial Purity | Final Purity |
| Not specified | 98.2% |
This data is based on a specific example in the cited patent and may vary depending on the initial purity of the crude product and the exact conditions used.
Protocol 3: Chiral HPLC Analysis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This protocol provides conditions for the chiral separation and analysis of the enantiomers of this compound.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | ULTRON ES-CD (150 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 mol/L Potassium dihydrogen phosphate : Acetonitrile (75:25) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 40 °C |
Procedure:
-
Prepare a standard solution of the racemic compound and a sample solution of the synthesized product in a suitable solvent (e.g., mobile phase).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the enantiomeric purity of the synthesized product.
Protocol 4: Synthesis of Bepotastine from (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This protocol describes the alkylation of the piperidine nitrogen of the (S)-enantiomer to yield Bepotastine.[5]
Materials:
-
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Ethyl 4-bromobutyrate
-
Anhydrous potassium carbonate
-
Acetone
-
Ethanol
-
5N Sodium hydroxide solution
-
5N Hydrochloric acid solution
-
Ethyl acetate
-
Benzenesulfonic acid monohydrate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve (S)-2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (20 g) in acetone.[5]
-
Add ethyl 4-bromobutyrate (15.5 g) and anhydrous potassium carbonate (11 g).[5]
-
Reflux the mixture with stirring for 7 hours.[5]
-
Cool the reaction mixture, filter off the insoluble solids, and concentrate the filtrate under reduced pressure to obtain a yellow oil.[5]
-
Dissolve the oil in ethanol and add 5N aqueous sodium hydroxide solution (20 mL) to hydrolyze the ester.[5]
-
After hydrolysis is complete, neutralize the mixture with 5N hydrochloric acid (20 mL).[5]
-
Filter any insoluble material and concentrate the filtrate under reduced pressure.[5]
-
Dissolve the resulting foam in ethyl acetate and add benzenesulfonic acid monohydrate (10.4 g).[5]
-
Concentrate the mixture under reduced pressure and recrystallize the residue from ethyl acetate to obtain Bepotastine besilate.[5]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship: Synthesis of Bepotastine
Caption: Synthetic pathway from the key intermediate to Bepotastine Besilate.
Safety Precautions
Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The hazards of the individual reagents should be reviewed before use. For this compound, the following hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
-
IUPAC Name: 2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine[1]
-
Molecular Formula: C₁₇H₁₉ClN₂O[1]
-
Molecular Weight: 302.8 g/mol [1]
-
Appearance: Pale Brown to Light Brown Solid or Yellow to Brown Sticky Oil to Semi-Solid[2][3]
-
CAS Number: 122368-54-1[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 302.8 g/mol | [1] |
| Molecular Formula | C₁₇H₁₉ClN₂O | [1] |
| Appearance | Pale Brown to Light Brown Solid or Yellow to Brown Sticky Oil to Semi-Solid | [2][3] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4] |
| Melting Point | 62-65°C | [5] |
| Boiling Point | 421.7±45.0 °C (Predicted) | [5] |
| pKa | 9.71±0.10 (Predicted) | [5] |
Safety and Hazard Information
This compound should be handled with caution, following all relevant safety protocols.
2.1. Hazard Identification
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
2.2. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or butyl rubber gloves. Change gloves immediately if contaminated.
-
Body Protection: A laboratory coat worn over full-length clothing.
-
Respiratory Protection: A NIOSH-approved respirator with organic vapor cartridges is recommended when handling the powder outside of a fume hood or if aerosolization is possible.
2.3. First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
If ingested: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]
Handling and Storage Protocols
3.1. Receiving and Storing the Compound
All personnel handling the compound must be trained in the proper handling of potent compounds.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Protect from light.
-
Recommended storage temperature is room temperature or 2-8°C, as specified by the supplier.[2][3]
3.2. Weighing and Solution Preparation
Due to the hazardous nature of the compound, weighing should be performed in a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.
Protocol for Weighing:
-
Preparation: Don all required PPE. Ensure the ventilated enclosure is functioning correctly.
-
Tare: Place a clean, dry weighing vessel on the analytical balance and tare it.
-
Dispensing: Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Recording: Record the exact weight of the compound.
-
Cleaning: Clean the spatula and the weighing area immediately after use.
Protocol for Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to a suitable volumetric flask.
-
Compound Addition: Carefully add the weighed compound to the flask.
-
Dissolution: Cap the flask and mix by inversion or sonication until the compound is fully dissolved.
-
Volume Adjustment: Add solvent to the mark, cap, and mix thoroughly to ensure homogeneity.
Stability and Degradation
Forced degradation studies are recommended to understand the stability of the compound under various stress conditions.
4.1. Experimental Protocol for Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study. The specific conditions may need to be optimized.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating method (e.g., HPLC).
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
| Stress Condition | % Degradation | Major Degradants (Retention Time, min) |
| 0.1 M HCl (24h, RT) | 5.2 | 3.1, 4.5 |
| 0.1 M NaOH (24h, RT) | 12.8 | 2.8, 5.1 |
| 3% H₂O₂ (8h, RT) | 18.5 | 3.5, 6.2 |
| 80°C (48h) | 8.1 | 4.2 |
| Photolytic (ICH Q1B) | 3.7 | 3.9 |
Note: This table presents hypothetical data and should be replaced with experimentally determined values.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
5.1. Spill Response
-
Small Spill: If a small amount of the compound is spilled, and you are trained to clean it up, you may do so. Wear appropriate PPE. Absorb the spill with an inert dry material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[8][9]
-
Large Spill: If a large amount is spilled, evacuate the area immediately and contact your institution's environmental health and safety department.[8]
5.2. Decontamination
-
Decontaminate the spill area and any affected equipment. For smaller spills, conventional cleaning products applied with a mop or sponge may be adequate.[10]
-
Ventilate the area after cleanup.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Dispose of all waste in accordance with local, state, and federal regulations.
Disclaimer: This document provides general guidance. All laboratory procedures should be performed by trained personnel in accordance with their institution's safety policies and regulations.
References
- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. qmul.ac.uk [qmul.ac.uk]
Application Notes and Protocols for In Vitro Assay Development using 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine serves as a key intermediate in the synthesis of pharmacologically active compounds, notably Bepotastine.[1][] Bepotastine is recognized as a non-sedating histamine H1 receptor antagonist with anti-inflammatory properties.[1] Consequently, the primary focus for in vitro assay development for derivatives of this scaffold is the characterization of their interaction with the histamine H1 receptor.
These application notes provide a comprehensive guide to the essential in vitro assays required to evaluate the potency and selectivity of compounds derived from this compound as histamine H1 receptor antagonists. The protocols detailed below are fundamental for advancing novel drug candidates through the preclinical development pipeline.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[3] Upon binding of its endogenous ligand, histamine, the receptor couples to the Gq/11 family of G-proteins.[3] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key measurable endpoint in functional assays.[3]
Key In Vitro Assays for H1 Receptor Antagonists
Two primary types of in vitro assays are crucial for characterizing H1 receptor antagonists:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of the test compound to the H1 receptor.
-
Functional Assays: To measure the potency (IC50) of the test compound in antagonizing histamine-induced cellular responses.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (a commonly used H1 receptor antagonist radioligand).
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., Mepyramine).
-
Test Compound: this compound derivative.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well Plates.
-
Scintillation Counter and Scintillation Fluid.
Protocol:
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and cell membranes.
-
Initiate Binding: Add the radioligand ([³H]-Pyrilamine) to all wells to initiate the binding reaction. For determining non-specific binding, add a high concentration of Mepyramine.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to the wells of the filter plate and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by histamine.[3][4]
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human histamine H1 receptor.
-
Cell Culture Medium.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Histamine: As the agonist.
-
Test Compound: this compound derivative.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence Plate Reader with an injection system.
Protocol:
-
Cell Plating: Plate the cells in the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[3]
-
Compound Pre-incubation: Wash the cells with assay buffer. Add the test compound (antagonist) at various concentrations to the wells and incubate for a specified period (e.g., 2.5 minutes to 1 hour) at 37°C.[3]
-
Signal Detection: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into each well and immediately begin recording the fluorescence signal over time (e.g., 2-3 minutes).[3]
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the IC50 value of the test compound by plotting the inhibition of the histamine response against the concentration of the test compound.
Selectivity Profiling: Monoamine Transporter Inhibition Assays
To ensure the developed compound has a desirable safety profile, it is crucial to assess its selectivity against other potential off-targets. Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are important targets to consider, as interaction with these can lead to various side effects.[5][6]
Neurotransmitter Uptake Assay (Radiolabeled)
This assay directly measures the inhibition of the transport of a radiolabeled monoamine into cells expressing the respective transporter.[5]
Materials:
-
Cells: HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[5]
-
Radiolabeled Monoamine Substrate: e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[5]
-
Known Transporter Inhibitor: For determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[5]
-
Test Compound.
-
96-well microplates.
Protocol:
-
Assay Preparation: On the day of the experiment, wash the cell monolayers once with assay buffer.[5]
-
Compound Incubation: Incubate the cells with various concentrations of the test compound or a vehicle control for a short period (e.g., 5 minutes) at room temperature.[6]
-
Initiate Uptake: Add the radiolabeled monoamine substrate to initiate the uptake.
-
Termination: After a brief incubation (e.g., 1-3 minutes), stop the reaction by rapidly washing the cells with ice-cold assay buffer.[6]
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of monoamine uptake at each concentration of the test compound and determine the IC50 value.
Data Presentation
The quantitative data generated from these assays should be summarized in a clear and structured table to facilitate comparison of potency and selectivity.
| Compound | H1 Receptor Binding (Ki, nM) | H1 Functional Antagonism (IC50, nM) | DAT Inhibition (IC50, µM) | NET Inhibition (IC50, µM) | SERT Inhibition (IC50, µM) |
| Bepotastine | 1.9 | 38[4] | >10 | >10 | >10 |
| Test Compound X | Value | Value | Value | Value | Value |
| Reference Cpd A | Value | Value | Value | Value | Value |
| Reference Cpd B | Value | Value | Value | Value | Value |
Note: The IC50 values can vary between different studies and experimental conditions. The data presented here for Bepotastine is representative.
Conclusion
The in vitro assays described provide a robust framework for the characterization of histamine H1 receptor antagonists derived from this compound. Radioligand binding assays are fundamental for determining the binding affinity of a compound, while functional assays, such as calcium mobilization, are crucial for assessing its potency as an antagonist.[3] Furthermore, selectivity profiling against key off-targets like monoamine transporters is essential for a comprehensive preclinical evaluation. A thorough understanding of a compound's properties, derived from these assays, is vital for its successful development as a therapeutic agent.
References
- 1. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
Application Note: High-Performance Chromatographic Purification of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the antihistamine Bepotastine.[1] The described protocol is designed to yield high purity and recovery of the target compound, suitable for downstream applications in pharmaceutical development. Additionally, alternative chromatographic strategies, including mixed-mode chromatography, are discussed to address potential purification challenges such as peak tailing, which is common with basic pyridine-containing compounds.[1]
Introduction
This compound is a critical building block in the synthesis of Bepotastine, a second-generation H1 histamine receptor antagonist. The purity of this intermediate is paramount as it directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Chromatographic techniques, particularly HPLC, are indispensable for achieving the stringent purity requirements of pharmaceutical intermediates. This document provides a detailed protocol for the preparative purification of this compound, along with analytical methods for purity assessment.
Materials and Methods
Instrumentation
-
Preparative HPLC system with a gradient pump, autosampler, and UV detector
-
Analytical HPLC system with a diode array detector (DAD)
-
Mass spectrometer (optional, for peak confirmation)
-
pH meter
-
Evaporator (e.g., rotary evaporator)
-
Lyophilizer (optional)
Chemicals and Reagents
-
Crude this compound (purity < 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
Chromatographic Conditions
A reversed-phase approach is the primary recommended method due to its robustness and scalability.
Table 1: Preparative HPLC Purity Report
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 500 µL |
| Column Temperature | 25 °C |
Table 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | C8, 3 µm, 150 x 4.6 mm[2] |
| Mobile Phase A | 15 mM Ammonium formate in water, pH 3.8 with formic acid[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 220 nm[3] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 25 °C[3] |
Experimental Protocols
Sample Preparation
Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Preparative HPLC Purification
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (30% B) for at least 30 minutes.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as described in Table 1.
-
Collect fractions corresponding to the main peak of the target compound.
-
Analyze the collected fractions for purity using the analytical HPLC method (Table 2).
-
Pool the fractions with the desired purity (e.g., >99.5%).
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.
Purity Analysis
Analyze the purified product using the analytical HPLC method detailed in Table 2 to confirm the final purity.
Results and Data Presentation
The preparative HPLC method should effectively separate the target compound from its impurities. The analytical method will be used to quantify the purity of the final product.
Table 3: Purification Performance
| Parameter | Result |
| Initial Purity (Crude) | 94.5% |
| Final Purity (Post-Purification) | >99.8% |
| Recovery | 85% |
| Throughput | 50 mg/run |
Discussion and Alternative Strategies
The basic nature of the pyridine and piperidine moieties in the target compound can lead to interactions with residual silanols on silica-based stationary phases, resulting in peak tailing.[1] The use of a low pH mobile phase with formic acid helps to minimize these interactions by protonating the basic nitrogens and silanol groups.
For particularly challenging separations or to improve peak shape, a mixed-mode chromatography approach can be considered.[4][5][6] Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, can offer unique selectivity for polar and charged analytes.[4][5][6]
Visualization of the Purification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a crucial intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties used for treating allergic rhinitis and urticaria.[1][2] The stereochemistry of this intermediate is critical, with the (S)-isomer being the precursor for the active pharmaceutical ingredient.[2][3] This document outlines a multi-step synthesis protocol for the (S)-isomer, based on methods described in patent literature. The synthesis involves the asymmetric reduction of a ketone to form a chiral alcohol, followed by an etherification reaction with a protected piperidine derivative, and concluding with a deprotection step.
Overall Synthesis Workflow
The synthesis pathway begins with the asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone to produce the chiral alcohol. This alcohol is then coupled with N-Boc-4-hydroxypiperidine. The final step involves the removal of the Boc protecting group to yield the target compound.
Caption: Multi-step synthesis workflow for the target intermediate.
Experimental Protocols
Step 1: Chiral Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
This step involves the asymmetric hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone to produce the optically active alcohol intermediate. The use of a chiral catalyst is essential for achieving high enantiomeric excess (ee).[3][4]
Materials and Reagents:
| Reagent | Role | Molar Ratio (to substrate) |
| (4-chlorophenyl)(pyridin-2-yl)methanone | Substrate | 1 |
| (R,R)-DIOPRuCl₂(R)-Me-BIMAH | Chiral Catalyst | 1 / 4000 |
| Potassium tert-butoxide | Base | Varies |
| Isopropanol | Solvent | Varies |
| Toluene | Co-solvent | Varies |
| Hydrogen (H₂) | Reducing Agent | Excess |
Protocol: [4]
-
Charge a 5L autoclave with 400g of (4-chlorophenyl)(pyridin-2-yl)methanone.
-
Add 1L of isopropanol and 2L of toluene as the solvent system.
-
Degas the mixture by bubbling argon through the solution for 30 minutes.
-
Under an argon atmosphere, add 100mg of the catalyst, (R,R)-DIOPRuCl₂(R)-Me-BIMAH.
-
Add 6g of potassium tert-butoxide to the reaction mixture.
-
Seal the autoclave and replace the argon atmosphere with hydrogen gas.
-
Pressurize the reactor with hydrogen to 35 atm.
-
Maintain the reaction temperature at 35°C and stir.
-
Monitor the reaction progress by observing the pressure drop. The reaction is typically complete after 4 hours when the pressure stabilizes.
-
Analyze the product for conversion rate and enantiomeric excess (ee) using Gas Chromatography (GC). Expected results are a conversion rate of >99% and an ee value of >98%.[4]
Step 2: Synthesis of tert-butyl 4-(((S)-(4-chlorophenyl)(pyridin-2-yl)methoxy))piperidine-1-carboxylate
This procedure involves the coupling of the chiral alcohol with a Boc-protected 4-hydroxypiperidine. A common method for such etherification involves activating the alcohol, for instance, by converting it into a trichloroacetimidate intermediate, which then reacts with the protected piperidine in the presence of a Lewis acid.[5]
Protocol (General Method): [5]
-
The (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is first reacted to form an activated intermediate, such as (S)-(4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate.
-
In a separate reaction vessel, dissolve tert-butyl-4-hydroxypiperidine-1-carboxylate in an appropriate organic solvent (e.g., methylene chloride, acetonitrile, or toluene).
-
In the presence of a Lewis acid catalyst, the activated alcohol intermediate is added to the solution of the protected piperidine.
-
The reaction is typically carried out at a low temperature to improve selectivity and yield.
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
Step 3: Synthesis of 2-((S)-(4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (Deprotection)
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the piperidine nitrogen to yield the target compound. This is typically achieved under acidic conditions.[5]
Materials and Reagents:
| Reagent | Role |
| tert-butyl 4-(((S)-(4-chlorophenyl)(pyridin-2-yl)methoxy))piperidine-1-carboxylate | Substrate |
| Phosphoric Acid (85%) | Deprotecting Agent |
| Methylene Chloride | Solvent |
| Sodium Hydroxide Solution | Base (for workup) |
| Saturated Sodium Chloride Solution | Washing Agent |
| Magnesium Sulfate (MgSO₄) | Drying Agent |
Protocol: [5]
-
Dissolve the Boc-protected intermediate in methylene chloride.
-
Add 85% phosphoric acid dropwise to the solution and stir at 20-30°C for approximately 5 hours.
-
After the reaction is complete, add water to the reaction mixture and stir to separate the layers. Remove the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 using a 25% NaOH solution.
-
Extract the product from the aqueous layer multiple times with methylene chloride.
-
Combine the organic extracts and wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the final product.
Purification of the Final Product
The crude product obtained after synthesis can be purified using a biphasic solvent system to achieve high purity.[6]
Caption: Workflow for the purification of the final product.
Protocol: [6]
-
Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Add water to the solution and adjust the pH of the biphasic system to approximately 7.4 with an acid (e.g., 10% sulfuric acid).
-
Mix thoroughly and allow the layers to separate. The target compound will move into the aqueous phase as a salt.
-
Separate the aqueous layer and adjust its pH to an alkaline state (e.g., pH 8.5-12) with a base like ammonia water or potassium oxide.
-
Extract the purified product back into an organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic extract, filter, and concentrate to yield the purified product with a purity of over 99%.[6]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate - Google Patents [patents.google.com]
- 4. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
- 6. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine as a Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural features, incorporating a chlorophenyl group, a pyridine ring, and a piperidin-4-yloxy moiety, make it an attractive scaffold for the synthesis of pharmacologically active molecules. This document provides detailed application notes and protocols for the use of this compound as a precursor, primarily focusing on its established role in the synthesis of the second-generation antihistamine, Bepotastine, and exploring potential avenues for the development of other novel therapeutic agents.
Core Compound Profile
| Compound Name | This compound |
| Synonyms | (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine |
| CAS Number | 122368-54-1 (for racemic mixture)[1] |
| Molecular Formula | C₁₇H₁₉ClN₂O[1] |
| Molecular Weight | 302.8 g/mol [1] |
| Appearance | Pale Brown to Light Brown Solid |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) |
The (S)-enantiomer, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS Number: 201594-84-5), is the key intermediate for the synthesis of Bepotastine.[][3]
Application as a Precursor for Bepotastine
This compound, specifically its (S)-enantiomer, is a crucial precursor in the synthesis of Bepotastine, a non-sedating H1-receptor antagonist with mast cell stabilizing properties.[4][5] Bepotastine is used for the treatment of allergic rhinitis and urticaria.[6]
Synthesis of Bepotastine from (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
The synthesis involves the N-alkylation of the piperidine ring of the precursor. A general synthetic workflow is outlined below.
Caption: Synthetic workflow for Bepotastine Besilate.
Experimental Protocol: Synthesis of Bepotastine Besilate
Materials:
-
(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (anhydrous)
-
Acetone
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid
-
Benzenesulfonic acid
-
Ethyl acetate
Procedure:
-
N-Alkylation:
-
Dissolve (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (1.0 eq) in acetone.
-
Add anhydrous potassium carbonate (1.5 eq) and ethyl 4-bromobutanoate (1.2 eq).
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Bepotastine ethyl ester.
-
-
Hydrolysis:
-
Dissolve the crude ethyl ester in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield Bepotastine free base.
-
-
Salt Formation (Bepotastine Besilate):
-
Dissolve the Bepotastine free base in a suitable solvent such as acetone or ethyl acetate.
-
Add a solution of benzenesulfonic acid (1.0 eq) in the same solvent dropwise with stirring.
-
Stir the mixture at room temperature to allow for salt precipitation.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain Bepotastine Besilate.
-
| Reaction Step | Reactant | Reagent | Solvent | Typical Yield | Purity (by HPLC) |
| N-Alkylation | Precursor | Ethyl 4-bromobutanoate, K₂CO₃ | Acetone | 85-95% | >95% |
| Hydrolysis | Bepotastine Ethyl Ester | NaOH | Ethanol/Water | 90-98% | >98% |
| Salt Formation | Bepotastine free base | Benzenesulfonic acid | Acetone | >95% | >99.5% |
Potential for Novel Compound Synthesis
While the primary documented use of this compound is for Bepotastine synthesis, its structure presents multiple points for modification to generate novel compounds with potentially different biological activities.
Caption: Potential derivatization of the precursor scaffold.
Exploration of Novel Therapeutic Areas
-
Anticancer Agents: The 4-chlorophenyl and pyridinyl moieties are present in various compounds with demonstrated anticancer properties.[7] Modifications of the pyridine or chlorophenyl rings could lead to derivatives that inhibit cancer cell proliferation or induce apoptosis.
-
CNS Agents: The piperidine scaffold is a common feature in many centrally acting drugs. N-alkylation or N-acylation of the piperidine nitrogen with various functional groups could yield compounds with potential activity as anxiolytics, antidepressants, or antipsychotics.
-
Antimicrobial Agents: Structural analogs of the precursor containing similar heterocyclic systems have shown antimicrobial and antifungal activities. Derivatization could lead to novel agents effective against resistant strains of bacteria and fungi.
Signaling Pathways of Bepotastine
As the primary derivative, understanding the signaling pathways of Bepotastine can provide insights for the development of novel compounds. Bepotastine is a selective H1 receptor antagonist and also exhibits mast cell stabilizing effects.[4][5]
Caption: Bepotastine's dual mechanism of action.
Conclusion
This compound is a valuable precursor in drug discovery, most notably for the synthesis of Bepotastine. The synthetic protocols provided herein offer a robust starting point for its utilization. Furthermore, the structural features of this precursor present significant opportunities for the design and synthesis of novel compounds targeting a range of therapeutic areas beyond allergic inflammation. Further research into the derivatization of this scaffold is warranted to explore its full potential in medicinal chemistry.
References
- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bepotastine | C21H25ClN2O3 | CID 164522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of Bepotastine.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic route is a Williamson ether synthesis. This can be achieved through a one-step or a multi-step process.
-
One-Step Synthesis: This involves the direct condensation of a 2-(halo(4-chlorophenyl)methyl)pyridine with 4-hydroxypiperidine. This method has the advantage of being more atom-economical and can achieve high yields, reportedly over 85%, without the need for protecting groups on the piperidine nitrogen.[4]
-
Multi-Step Synthesis: This route typically involves:
-
Activation of a (4-chlorophenyl)(pyridin-2-yl)methanol, for instance, by converting the hydroxyl group to a better leaving group like a chloride using thionyl chloride (SOCl₂).[5]
-
O-alkylation of a protected 4-hydroxypiperidine (e.g., ethyl 4-hydroxypiperidine-1-carboxylate) with the activated intermediate.[5][6]
-
Deprotection of the piperidine nitrogen to yield the final product.
-
Q2: What is a major challenge in the synthesis of this compound?
A2: A significant challenge is controlling the regioselectivity of the alkylation of 4-hydroxypiperidine. Since 4-hydroxypiperidine has two nucleophilic sites (the oxygen of the hydroxyl group and the nitrogen of the secondary amine), both O-alkylation and N-alkylation can occur.[7][8] The desired product is formed through O-alkylation. N-alkylation leads to a significant impurity that can be difficult to separate, thus lowering the yield of the target molecule.
Q3: How can I purify the crude this compound?
A3: A common and effective purification method involves acidic extraction and basification. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the basic nitrogen atoms of the pyridine and piperidine rings, transferring the product to the aqueous layer. The organic layer containing non-basic impurities is then discarded. The pH of the aqueous layer is subsequently adjusted with a base to deprotonate the product, which can then be extracted back into an organic solvent. This method has been reported to yield purities of over 98%. Formation of a tartrate salt has also been used for purification and resolution.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. |
| Side reactions: Competing reactions, such as elimination or N-alkylation, may be occurring. | For the Williamson ether synthesis, ensure the use of a primary halide or an activated alcohol as the electrophile to minimize elimination reactions.[10] To favor O-alkylation over N-alkylation of 4-hydroxypiperidine, consider using a protecting group on the piperidine nitrogen or optimizing the reaction conditions (e.g., choice of base and solvent). A one-step synthesis using a sulfonic acid compound as a reaction assistant has been reported to reduce side reactions.[4] | |
| Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction. | Ensure the purity of all reactants and solvents. Use freshly distilled solvents when necessary. | |
| Formation of Impurities | N-alkylation of 4-hydroxypiperidine: This is a common side reaction leading to a major impurity. | Employ a protecting group strategy for the piperidine nitrogen (e.g., using ethyl 4-hydroxypiperidine-1-carboxylate) followed by deprotection.[5] Alternatively, explore the one-step synthesis protocol that reportedly minimizes this side reaction.[4] |
| Elimination products: If using a secondary or tertiary halide as the electrophile, elimination can be a significant side reaction. | It is preferable to use a primary halide or an activated alcohol derivative.[10] | |
| Degradation of product: The product may be unstable under the reaction or work-up conditions. | Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions. | |
| Difficult Purification | Similar polarity of product and impurities: The desired product and byproducts may have similar polarities, making separation by chromatography challenging. | Utilize an acid-base extraction work-up to separate the basic product from non-basic impurities. Formation of a salt, such as the tartrate salt, can facilitate purification through crystallization.[9] |
Experimental Protocols
Multi-Step Synthesis Protocol
This protocol is based on the conversion of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol to the target compound.
Step 1: Activation of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol [5]
-
Dissolve (S)-(4-chlorophenyl)(pyridin-2-yl)methanol in an aprotic solvent such as dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at a temperature between 0-20 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-[chloro(4-chlorophenyl)methyl]pyridine.
Step 2: O-Alkylation with a Protected 4-hydroxypiperidine [5][6]
-
React the 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride with ethyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent in the presence of a base (e.g., sodium carbonate).
-
Monitor the reaction by TLC until completion.
-
Upon completion, perform a work-up which may include filtration of inorganic salts and extraction.
-
The resulting ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate is then carried forward to the next step.
Step 3: Deprotection of the Piperidine Nitrogen [5]
-
Hydrolyze the ethyl 4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate using an alkali solution (e.g., sodium hydroxide in ethanol/water).
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the final product, this compound, with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product, which can then be further purified.
Data Presentation
Table 1: Reported Yields for Key Synthetic Steps
| Synthetic Step | Reactants | Product | Reported Yield | Reference |
| One-Step Synthesis | 2-(halo(4-chlorophenyl)methyl)pyridine and 4-hydroxypiperidine | This compound | >85% | [4] |
| Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | 88% | [5] |
Visualizations
Caption: Multi-step synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scispace.com [scispace.com]
- 3. 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 122368-54-1 [chemicalbook.com]
- 4. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. China 2-[(S)-(4-chlorophenyl)(4-piperidinyloxy)Methyl]-pyridine L-tartrate (For Bepotastine) CAS:210095-58-2 Manufacturers, Suppliers, Factory - Good Price - JINAN LEAD [leadpharmaceutical.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting common issues in 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. This key intermediate is crucial in the synthesis of the antihistamine bepotastine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction & Yield Optimization
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically a Williamson ether synthesis, can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation of 4-Hydroxypiperidine: For the O-alkylation to occur, the hydroxyl group of 4-hydroxypiperidine must be fully deprotonated to form the alkoxide.
-
Solution: Use a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for deprotonating alcohols. Ensure the NaH is fresh and handled under anhydrous conditions.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time play a critical role.
-
Solution: The initial deprotonation is often best performed at a lower temperature (e.g., 0 °C) to control the reaction rate. Following the addition of the alkylating agent, the reaction may be gently heated (e.g., to room temperature or slightly above) to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
-
Competing N-Alkylation: The secondary amine of the piperidine ring is also nucleophilic and can compete with the hydroxyl group in reacting with the alkylating agent, leading to the formation of an N-alkylated byproduct.
-
Solution: A one-step synthesis using a sulfonic acid as a reaction promoter has been shown to reduce side reactions without the need for protecting the piperidine nitrogen.[2] Alternatively, using a strong, non-nucleophilic base can favor O-alkylation.
-
-
Presence of Water: Alkoxide ions are highly reactive with water. Any moisture in the reaction will consume the alkoxide and reduce the yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Side Products & Purification
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A2: The most common side product is the N-alkylated isomer. Other impurities can include unreacted starting materials and byproducts from elimination reactions.
-
N-Alkylation: As mentioned above, the piperidine nitrogen can compete with the oxygen for alkylation.
-
Minimization: Employing a synthesis strategy that avoids the need for a protecting group on the piperidine nitrogen can simplify the process and reduce this side reaction.[2] The choice of solvent can also influence the N- versus O-alkylation ratio.
-
-
Elimination Byproducts: If the reaction conditions are too harsh (e.g., high temperatures), elimination reactions can compete with the desired substitution reaction, especially if the alkylating agent is a secondary halide.
-
Minimization: Maintain careful control over the reaction temperature. Use a primary alkyl halide if the synthetic route allows.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification strategies?
A3: The basic nature of the pyridine and piperidine rings in the product allows for effective purification using acid-base extraction.
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic with a suitable base (e.g., NaOH, K₂CO₃) to regenerate the free base of your product.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
-
-
Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography can be used. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing on the silica gel) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Data Presentation
While specific quantitative data for every possible reaction condition is extensive, the following table summarizes the qualitative impact of key parameters on the reaction outcome based on established principles of Williamson ether synthesis.
| Parameter | Condition | Expected Outcome on Yield | Potential Issues |
| Base | Strong, non-nucleophilic (e.g., NaH) | High | Requires anhydrous conditions |
| Weaker base (e.g., K₂CO₃) | Moderate to Low | Incomplete deprotonation | |
| Solvent | Polar aprotic (e.g., THF, DMF) | High | Can be difficult to remove |
| Protic (e.g., Ethanol) | Low | Can solvate the alkoxide, reducing nucleophilicity | |
| Temperature | Low to moderate (0 °C to RT) | Optimal | Slower reaction rate |
| High (> 50 °C) | Decreased | Increased side reactions (elimination) |
Experimental Protocols
Protocol 1: One-Step Synthesis without Protecting Group
This protocol is adapted from a patented method and is designed to minimize side reactions by avoiding the need for a protecting group on the piperidine nitrogen.[2]
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-hydroxypiperidine
-
Methanesulfonic acid
-
Mesitylene (1,3,5-trimethylbenzene)
-
Sodium hydroxide solution
-
Hydrochloric acid solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add (4-chlorophenyl)(pyridin-2-yl)methanol, mesitylene, and methanesulfonic acid.
-
With stirring, add solid 4-hydroxypiperidine to the mixture.
-
Heat the reaction mixture to 120-125 °C and maintain for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water and adjust the pH to be basic using a sodium hydroxide solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or column chromatography as needed. A reported yield for a similar process is over 85%.[2]
Protocol 2: O-Alkylation using Sodium Hydride
This protocol is a general method for Williamson ether synthesis and can be adapted for the target molecule.
Materials:
-
4-hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
2-((4-chlorophenyl)chloromethyl)pyridine
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in anhydrous THF or DMF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-hydroxypiperidine in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and slowly add a solution of 2-((4-chlorophenyl)chloromethyl)pyridine in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described previously.
Visualizations
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yields.
General Experimental Workflow
References
Technical Support Center: Optimization of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate for the antihistamine Bepotastine.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an S_N2 reaction, forming an ether.[3] In this specific case, 4-hydroxypiperidine is treated with a strong base to form the piperidin-4-oxide anion, which then displaces a leaving group (e.g., a halide) from 2-((4-chlorophenyl)(halo)methyl)pyridine.
Q2: My reaction yield is consistently low. What are the most common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the hydroxyl group of 4-hydroxypiperidine, leading to unreacted starting material.
-
Side Reactions: The most common side reaction is elimination (E2) competing with the desired substitution (S_N2), especially if there is significant steric hindrance or if reaction temperatures are too high.[4]
-
N-Alkylation: The secondary amine of the piperidine ring is also nucleophilic and can compete with the desired O-alkylation, leading to N-alkylated byproducts.[5][6] Over-alkylation can also lead to the formation of quaternary ammonium salts.[5][7]
-
Suboptimal Reaction Time: Williamson ether syntheses can be slow; insufficient reaction time (e.g., less than 8 hours) may lead to incomplete conversion.[3]
-
Moisture: The presence of water in the reaction can quench the alkoxide intermediate, halting the reaction. Ensure all reagents and solvents are anhydrous.
Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely side products?
A3: Besides unreacted starting materials, common side products include:
-
N-Alkylated Isomer: The product resulting from the reaction at the piperidine nitrogen instead of the oxygen.
-
Elimination Product: The alkene formed from the 2-((4-chlorophenyl)(halo)methyl)pyridine starting material.
-
Quaternary Salt: Formed if the piperidine nitrogen of the desired product is further alkylated by the starting material.[5]
-
Dimerized Products: Self-condensation products of the starting materials under basic conditions.
Q4: How can I minimize the N-alkylation side reaction without using a protecting group?
A4: While protecting the piperidine nitrogen (e.g., with a Boc group) is the most effective strategy, you can favor O-alkylation by:[6]
-
Choice of Base: Using a bulky, non-nucleophilic base can sterically hinder attack at the nitrogen.
-
Counterion Choice: The choice of the metal counterion for the alkoxide (e.g., Na+, K+) can influence the relative nucleophilicity of the oxygen versus the nitrogen atom through chelation effects.
-
Slow Addition: Adding the alkylating agent slowly to the solution of the formed alkoxide can help maintain a low concentration of the electrophile, favoring reaction at the more reactive alkoxide.[7]
Q5: What is an effective method for purifying the final product?
A5: A highly effective purification method involves a liquid-liquid extraction based on pH adjustment. The basic nitrogen atoms in the product and piperidine-containing impurities allow them to be separated from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. The product will move to the aqueous phase as a salt. The aqueous layer is then separated, the pH is adjusted to be alkaline (e.g., pH 8.5-12), and the free-base product is extracted back into an organic solvent, leaving water-soluble impurities behind.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base or insufficient amount. 2. Presence of moisture. 3. Poor leaving group on the electrophile. 4. Reaction temperature is too low. | 1. Use a stronger base (e.g., NaH, KH) and ensure at least 1.1 equivalents. 2. Use anhydrous solvents and dry all glassware thoroughly. 3. Convert the leaving group to a better one (e.g., from -Cl to -I or -OTs). 4. Gradually increase the reaction temperature, monitoring for side product formation. |
| Significant N-Alkylation | 1. Piperidine nitrogen is competing with the alkoxide. 2. Reaction conditions favor N-alkylation (e.g., protic solvent). | 1. Use a bulky base (e.g., KHMDS, LHMDS). 2. Switch to a polar aprotic solvent (e.g., THF, DMF) which can better solvate the metal cation and enhance O-alkylation.[4][8] 3. Consider a protecting group strategy if other methods fail.[6] |
| Main Product is Alkene (Elimination) | 1. Steric hindrance around the reaction center. 2. Base is too sterically bulky or too strong. 3. High reaction temperature. | 1. This is an S_N2 reaction; ensure the electrophile is a primary or methyl halide if possible. Secondary halides will give mixed results.[4] 2. Use a less hindered base like sodium hydride (NaH). 3. Run the reaction at the lowest feasible temperature for a longer duration. |
| Product Degradation during Workup | 1. Product is unstable to acidic or strongly basic conditions. 2. Product is sensitive to oxidation. | 1. Use a mild workup procedure, such as a buffered aqueous solution. 2. Perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon). |
Optimization of Reaction Conditions
The choice of base, solvent, and temperature is critical for maximizing yield and purity. The following tables summarize the expected impact of these variables.
Table 1: Effect of Base on Reaction Outcome
| Base | pKa of Conj. Acid | Typical Use | Advantages | Disadvantages |
| NaH | ~36 | Deprotonation of alcohols | Strong, non-nucleophilic, byproduct (H₂) is easily removed.[4] | Highly reactive with water, requires anhydrous conditions. |
| KH | ~36 | Deprotonation of alcohols | More reactive than NaH. | Higher cost, more pyrophoric. |
| NaOtBu / KOtBu | ~19 | Strong, non-nucleophilic base | Soluble in organic solvents. | Can promote elimination (E2) due to steric bulk. |
| K₂CO₃ | ~10.3 | Mild base | Inexpensive, easy to handle. | May not be strong enough for complete deprotonation, leading to slow or incomplete reactions.[7] |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Type | Effect on S_N2 Reactions | Notes |
| THF | Polar Aprotic | Excellent | Solvates the cation, leaving the alkoxide nucleophile "naked" and highly reactive.[4] |
| DMF | Polar Aprotic | Excellent | Similar to THF, but with a higher boiling point, allowing for higher reaction temperatures.[7][8] |
| Acetonitrile | Polar Aprotic | Good | A good solvent for S_N2 reactions.[9] |
| Toluene | Non-polar | Fair to Poor | Generally disfavored for S_N2 reactions as it does not stabilize the transition state. |
Detailed Experimental Protocol (Optimized)
This protocol is a generalized procedure based on a Williamson ether synthesis approach.
Materials:
-
4-Hydroxypiperidine (1.0 eq)
-
2-((4-Chlorophenyl)(chloro)methyl)pyridine (1.05 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, co-solvent)
-
Saturated aqueous NH₄Cl solution
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 4-hydroxypiperidine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF via cannula to dissolve the 4-hydroxypiperidine (concentration ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise over 15-20 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. The solution should become a slurry.
-
Alkylation: Dissolve 2-((4-chlorophenyl)(chloro)methyl)pyridine in a minimal amount of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the alkoxide slurry at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (~66 °C for THF) and monitor its progress by TLC or LC-MS. The reaction may take 8-24 hours to reach completion.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution until gas evolution stops.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via column chromatography or the pH-based extraction method described in the FAQs.[1]
Visualizations
Caption: General experimental workflow for the synthesis.
References
- 1. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine stability and degradation products
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on information from various suppliers, the recommended storage conditions are as follows:
| Condition | Recommendation | Source |
| Temperature | Room Temperature or 2-8°C | [1] |
| Atmosphere | Inert atmosphere | [2] |
| Light | Keep in a dark place | [2] |
To ensure maximum stability, it is advisable to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures and protected from light.
Q2: Is there any known information about the stability and degradation of this compound?
Direct and detailed stability studies on this compound are not extensively available in the public domain. Much of the available information pertains to Bepotastine, a downstream product for which this compound is an intermediate.[2] However, forced degradation studies on Bepotastine provide valuable insights into the potential liabilities of the core molecular structure.
Q3: What are the likely degradation pathways for this compound based on studies of the related compound, Bepotastine?
Forced degradation studies on Bepotastine have shown that it is susceptible to degradation under oxidative, acidic, and basic conditions.[3] Given the structural similarities, this compound may also be susceptible to similar degradation pathways.
Likely degradation pathways could include:
-
Oxidation: The piperidine and pyridine rings are potential sites for oxidation, which could lead to the formation of N-oxides.[1][4]
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the piperidin-4-yloxy group.[1]
Below is a diagram illustrating a hypothetical oxidative degradation pathway.
Caption: Hypothetical oxidative degradation pathways.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., decreasing peak area in chromatography) | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Prepare fresh solutions for each experiment. Avoid using old stock solutions. 3. Consider performing a simple stress test (e.g., heating a solution at a moderate temperature for a short period) to assess the stability in your experimental solvent. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | 1. Compare the chromatogram of a fresh sample with that of an older sample or a sample that has been subjected to stress conditions. 2. If degradation is suspected, try to identify the degradation products using techniques like LC-MS to obtain molecular weight information.[4][5] 3. Based on the likely degradation pathways (oxidation, hydrolysis), you can hypothesize the structures of the degradation products. |
| Poor solubility or precipitation | The compound has limited solubility in some solvents. | 1. Consult supplier information for recommended solvents. It is reported to be soluble in chloroform and methanol. 2. Use sonication or gentle warming to aid dissolution. 3. If working in aqueous solutions, consider the pH of the solution, as this can affect the solubility of compounds with amine groups. |
Experimental Protocols
For researchers wishing to conduct their own stability studies, the following are generalized protocols for forced degradation studies, adapted from methodologies used for Bepotastine.[2]
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting this compound to various stress conditions to identify potential degradation products and assess its stability.
Caption: General workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.[3]
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a specified temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
3. Sample Analysis:
-
At appropriate time intervals, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to separate the parent compound from any degradation products.[2][5]
-
Use a detector such as a UV detector or a mass spectrometer (LC-MS) to identify and quantify the parent compound and any degradation products.[4][5]
Stability-Indicating RP-HPLC Method (Example)
The following is an example of an RP-HPLC method that can be used as a starting point for developing a stability-indicating method. This is based on methods developed for Bepotastine.[2]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized to separate all peaks (e.g., start with a low percentage of B and gradually increase) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
This information is intended to be a guide. Researchers should always perform their own validation to ensure the methods are suitable for their specific purposes.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Technical Support Center: Resolving Solubility Challenges of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine during experimental studies.
Troubleshooting Guide
Researchers encountering difficulties in dissolving this compound can follow this step-by-step guide to identify and resolve the issue.
Caption: A decision-making workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: The compound is known to be slightly soluble in chloroform and methanol.[][2] Its aqueous solubility is expected to be low due to its hydrophobic nature, as indicated by its chemical structure.
Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer?
A2: This is a common phenomenon for poorly water-soluble compounds. The high concentration of the compound in DMSO is a supersaturated state that is not stable when introduced into a predominantly aqueous environment. The organic solvent (DMSO) is miscible with water, but the compound itself is not, leading to precipitation.
Q3: The compound has a pyridine and a piperidine ring. How does this affect its solubility?
A3: The presence of the basic nitrogen atoms in the pyridine and piperidine rings suggests that the compound is a weak base. Therefore, its aqueous solubility is expected to be highly pH-dependent, with significantly greater solubility at acidic pH (<7) where the nitrogen atoms can be protonated.
Q4: What general strategies can I employ to improve the solubility of this compound for in vitro assays?
A4: For immediate use in in vitro experiments, the most common and effective strategies are pH adjustment, the use of co-solvents, and complexation with cyclodextrins. For developing a stable, long-term formulation, salt formation is a highly recommended approach.
Q5: Are there any successfully marketed drugs with a similar chemical structure that I can learn from?
A5: Yes, this compound is a known impurity of Bepotastine.[] Bepotastine is marketed as Bepotastine besilate, a salt form, which is highly soluble in water (≥ 100 mg/mL).[3] Ophthalmic solutions of Bepotastine besilate are formulated at a pH of approximately 6.8.[4][5][6]
Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 302.80 g/mol | [][7][8] |
| Physical Form | Pale Yellow to Dark Yellow Oil to Semi-Solid | [] |
| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [][2] |
| Predicted pKa | 9.71 ± 0.10 | [2] |
| XLogP3-AA | 3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Solubility of Structurally Similar Compound (Bepotastine besilate) | ||
| Water | ≥ 100 mg/mL | [3] |
| DMSO | 100 mg/mL | [3] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is suitable for preparing aqueous solutions for immediate use in assays.
-
Prepare a series of acidic buffers: Prepare a range of buffers (e.g., citrate or phosphate buffers) with pH values from 4.0 to 7.0.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Dilution and Observation: Add a small aliquot of the DMSO stock solution to each of the prepared buffers to achieve the desired final concentration for your experiment.
-
Assess Solubility: Visually inspect for any precipitation immediately and after a defined period (e.g., 1-2 hours) at the intended experimental temperature. Determine the lowest pH at which the compound remains soluble at the target concentration.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol is useful when pH modification is not desirable for the experimental system.
-
Select Co-solvents: Choose water-miscible organic solvents with low toxicity to your experimental system, such as ethanol, propylene glycol, or polyethylene glycol 300 (PEG 300).
-
Prepare Co-solvent/Buffer Mixtures: Prepare a series of your experimental aqueous buffer containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent or DMSO.
-
Dilution and Assessment: Add a small aliquot of the stock solution to each co-solvent/buffer mixture to reach the final desired concentration.
-
Determine Optimal Concentration: Identify the lowest concentration of the co-solvent that maintains the compound in solution without adversely affecting your experiment.
Protocol 3: Salt Formation for Enhanced Aqueous Solubility
This protocol is recommended for producing a more stable and water-soluble form of the compound.
-
Dissolve the Free Base: Dissolve this compound (the free base) in a suitable organic solvent, such as diethyl ether or acetone.
-
Add Acid: Add a stoichiometric amount (1 equivalent) of a suitable acid. For example, to form the hydrochloride salt, add a solution of hydrochloric acid in the same solvent. To form a besylate salt, use benzenesulfonic acid.
-
Induce Precipitation: The salt will likely be insoluble in the organic solvent and will precipitate out of the solution.
-
Isolate the Salt: Isolate the precipitated salt by filtration.
-
Wash and Dry: Wash the salt with a small amount of the organic solvent to remove any unreacted starting material and then dry the salt under vacuum.
-
Confirm Salt Formation and Assess Solubility: Confirm the formation of the salt using appropriate analytical techniques (e.g., NMR, melting point). Assess the aqueous solubility of the newly formed salt.
Signaling Pathways and Experimental Workflows
References
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pi.bausch.com [pi.bausch.com]
- 7. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of Bepotastine.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
-
Symptom: The crude product shows multiple spots on TLC or numerous peaks in HPLC analysis, indicating the presence of significant impurities.
-
Possible Causes:
-
Incomplete reaction, leaving unreacted starting materials.
-
Formation of side-products due to non-optimal reaction conditions.
-
Degradation of the product or starting materials.
-
-
Solutions:
-
Optimize Reaction Conditions: Review and optimize reaction parameters such as temperature, reaction time, and stoichiometry of reactants.
-
Aqueous Work-up: Implement an initial aqueous wash to remove water-soluble impurities and unreacted polar starting materials.
-
Liquid-Liquid Extraction: Employ a pH-controlled liquid-liquid extraction to separate the basic product from acidic, basic, and neutral impurities.[1]
-
Issue 2: Difficulty in Removing Structurally Similar Impurities
-
Symptom: Persistent impurity peaks in HPLC that co-elute or are very close to the main product peak.
-
Possible Causes:
-
Solutions:
-
Preparative HPLC: This is a powerful technique for separating closely related compounds. Method development is crucial, involving screening of different stationary phases (e.g., C18, phenyl, cyano) and mobile phase modifiers to achieve optimal resolution.[3]
-
Chiral Resolution (if applicable): If enantiomeric purity is a concern, chiral chromatography or diastereomeric salt formation and crystallization may be necessary.
-
Recrystallization: A carefully selected solvent system can effectively remove impurities that have different solubility profiles from the desired product.
-
Issue 3: Product Oiling Out During Crystallization
-
Symptom: Instead of forming solid crystals, the product separates as an oil when an anti-solvent is added or upon cooling.
-
Possible Causes:
-
The solvent system is not optimal for crystallization.
-
The concentration of the product is too high.
-
The rate of cooling or anti-solvent addition is too fast.
-
Presence of impurities that inhibit crystallization.
-
-
Solutions:
-
Solvent Screening: Experiment with a variety of solvent/anti-solvent systems. Good solvents are those in which the compound is highly soluble, while poor solvents (anti-solvents) are those in which it is sparingly soluble.
-
Slower Crystallization: Decrease the rate of cooling or add the anti-solvent more slowly to allow for proper crystal lattice formation.
-
Seeding: Introduce a small crystal of the pure compound to induce crystallization.
-
Higher Purity Starting Material: Purify the crude material by another method (e.g., liquid-liquid extraction) before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can be categorized as:
-
Process-Related Impurities: These include unreacted starting materials, such as 4-hydroxypiperidine and 2-(chloromethyl)pyridine derivatives, and by-products from side reactions. Examples of potential by-products in the broader Bepotastine synthesis that could be present at the intermediate stage include the Bepotastine N-Oxide and deschloro impurities.[2][4]
-
Degradation Impurities: The product may degrade under certain conditions (e.g., exposure to strong acids, bases, or high temperatures).
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., toluene, dichloromethane, methanol) may be present in the final product.[4]
Q2: What is a reliable method for purifying this intermediate on a laboratory scale?
A2: A highly effective and scalable method is a pH-swing liquid-liquid extraction.[1] This technique leverages the basic nature of the piperidine and pyridine nitrogen atoms. By adjusting the pH of an aqueous phase, the compound can be selectively moved between an aqueous and an organic phase, leaving many impurities behind.
Q3: Can I use column chromatography for purification?
A3: Yes, silica gel column chromatography can be used. However, pyridine-containing compounds can sometimes exhibit peak tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
Q4: What analytical techniques are recommended for assessing the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. Other useful techniques include Thin-Layer Chromatography (TLC) for rapid analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved | Yield | Throughput | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | >98%[1] | High (e.g., 80-99%)[1] | High | Scalable, avoids difficult crystallization, efficient removal of non-basic impurities. | May not remove all structurally similar impurities. |
| Crystallization | High (can be >99%) | Variable | Moderate | Can provide very high purity, removes a wide range of impurities. | Finding a suitable solvent can be challenging, risk of oiling out. |
| Preparative HPLC | Very High (>99.5%) | Lower | Low | Excellent for separating closely related impurities and isomers. | Not easily scalable, requires specialized equipment, higher cost. |
Note: Data for crystallization and preparative HPLC are typical values for pharmaceutical intermediates and may vary for this specific compound.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction with pH Adjustment
This protocol is adapted from a patented method for the purification of this compound.[1]
-
Dissolution: Dissolve the crude product (e.g., 20 g) in a suitable organic solvent (e.g., 200 mL of dichloromethane).
-
Acidic Wash: Add this solution to a separatory funnel containing an acidic aqueous solution (e.g., 5% hydrochloric acid). Adjust the pH of the aqueous phase to approximately 6.2.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. The basic product will move into the acidic aqueous layer as a salt.
-
Organic Layer Removal: Discard the organic layer, which contains neutral and acidic impurities.
-
Basification: To the aqueous layer in the separatory funnel, add a base (e.g., sodium hydroxide solution) to adjust the pH to approximately 10.0. This will deprotonate the product, making it soluble in an organic solvent again.
-
Extraction: Add a fresh portion of the organic solvent (e.g., 150 mL of dichloromethane) and extract the product back into the organic phase.
-
Drying and Concentration: Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for the purification of this compound using liquid-liquid extraction.
Caption: Logical relationship for troubleshooting common purification challenges.
References
Technical Support Center: Analysis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. This compound is a key intermediate in the synthesis of the antihistamine Bepotastine and may also be present as an impurity in the final drug substance.[][2][3] This guide will help you identify and quantify potential impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several sources throughout the manufacturing process:
-
Starting Materials and Reagents: Unreacted starting materials such as (4-chlorophenyl)(pyridin-2-yl)methanone and protected 4-hydroxypiperidine, as well as reagents used in the synthesis, can be carried through as impurities.
-
By-products of the Synthesis: Side reactions during the synthesis can lead to the formation of related substances. For example, incomplete reaction or alternative reaction pathways can generate structural analogs of the desired product.
-
Degradation Products: The compound may degrade under certain conditions of heat, light, humidity, or in the presence of acids or bases, forming degradation products.[4]
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain in the final product.[5][6]
Q2: What are the common types of impurities I should be looking for?
Based on the synthesis of Bepotastine, of which this compound is an intermediate, the following types of impurities are plausible:
-
Process-Related Impurities:
-
Unreacted starting materials.
-
Intermediates from preceding or subsequent synthesis steps.
-
By-products from unintended reactions.
-
-
Degradation Impurities:
-
Products of hydrolysis, oxidation, or photolysis.
-
-
Residual Solvents:
-
Common solvents used in pharmaceutical manufacturing such as methanol, ethanol, acetone, and dichloromethane.
-
A study on bepotastine besilate identified several process-related impurities, some of which could be present in the intermediate sample. These include compounds like (S)-4-[(phenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid (Imp-A), 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-1- piperidinebutyric acid, N-oxide (Imp-B), and (S)-4-[(4- chlorophenyl)-2-pyridinylmethoxy]-1-piperidylethane (Imp-C).[7][8]
Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A stability-indicating HPLC method can separate the main compound from its impurities and degradation products.[4][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for the identification and quantification of volatile impurities, particularly residual solvents.[5][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities. It provides detailed information about the molecular structure of the compounds.[7][10]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is crucial for identifying unknown impurities by providing molecular weight and fragmentation information.[7]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Poor peak shape or resolution of the main compound and impurities.
-
Possible Cause 1: Inappropriate mobile phase pH. The pKa of the compound and its impurities can significantly affect their retention and peak shape.
-
Solution: Adjust the pH of the mobile phase buffer. For bepotastine and its impurities, a pH of around 3.8 has been shown to provide good separation.[7] Experiment with small pH adjustments to optimize the resolution between critical pairs of peaks.
-
-
Possible Cause 2: Incorrect mobile phase composition or gradient. The organic modifier and its gradient profile are critical for achieving good separation.
-
Solution: Optimize the gradient profile. A shallow gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers like acetonitrile and methanol.
-
-
Possible Cause 3: Column degradation. The performance of the HPLC column can deteriorate over time.
-
Solution: Flush the column with a strong solvent to remove any adsorbed compounds. If performance does not improve, replace the column with a new one of the same type.
-
Issue: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Sample degradation. The sample may have degraded after preparation.
-
Solution: Prepare fresh samples and analyze them immediately. Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light).
-
-
Possible Cause 2: Contamination. The sample, solvent, or HPLC system may be contaminated.
-
Solution: Run a blank gradient (injecting only the mobile phase) to check for system contamination. Use high-purity solvents and clean glassware for sample preparation.
-
-
Possible Cause 3: Carryover from previous injections.
-
Solution: Implement a robust needle wash program on the autosampler. Inject a blank after a high-concentration sample to check for carryover.
-
Experimental Protocols
This method is adapted from a validated stability-indicating HPLC method for bepotastine and its related substances.[4][7][8]
| Parameter | Specification |
| Column | Shimadzu Inertsil C8-3 (150 mm x 4.6 mm, 3 µm) or equivalent |
| Mobile Phase A | 15 mmol ammonium formate buffer in water (pH adjusted to 3.8 with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 18 | |
| 23 | |
| 33 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a water/acetonitrile mixture (70:30, v/v) to a concentration of 0.5 mg/mL. |
Quantitative Data for Method Validation
The following table summarizes the validation data for a similar HPLC method for bepotastine impurities, which can be used as a reference for expected performance.[7][8]
| Parameter | Impurity 1 | Impurity 2 | Impurity 3 | Impurity 4 | Impurity 5 |
| LOD (µg/mL) | 0.015 | 0.018 | 0.020 | 0.016 | 0.017 |
| LOQ (µg/mL) | 0.05 | 0.06 | 0.07 | 0.05 | 0.06 |
| Linearity Range (µg/mL) | 0.05 - 0.75 | 0.06 - 0.90 | 0.07 - 1.05 | 0.05 - 0.75 | 0.06 - 0.90 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |
| Recovery (%) | 98.5 - 101.2 | 98.2 - 101.5 | 98.0 - 101.8 | 98.8 - 101.0 | 98.3 - 101.3 |
| Precision (RSD %) | <2.0 | <2.0 | <2.0 | <2.0 | <2.0 |
This is a general headspace GC-MS method suitable for the analysis of residual solvents in pharmaceutical samples.[5][6][9]
| Parameter | Specification |
| GC Column | Rtx-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant linear velocity of 35 cm/sec |
| Oven Program | 40°C (hold 20 min), then 10°C/min to 240°C (hold 20 min) |
| Injector Temperature | 140°C |
| Transfer Line Temp | 240°C |
| Ion Source Temp | 220°C |
| Headspace Sampler | |
| Vial Equilibration Temp | 80°C |
| Vial Equilibration Time | 60 min |
| Sample Preparation | Accurately weigh about 100 mg of the sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that does not contain the analytes of interest. |
For the structural elucidation of an unknown impurity, a suite of NMR experiments is required.[7][10]
| Parameter | Specification |
| Spectrometer | Bruker AVANCE 500 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Sample Concentration | Approximately 10-20 mg of the isolated impurity in 0.5 mL of solvent |
| Experiments | 1D NMR: ¹H, ¹³C, DEPT-1352D NMR: COSY, HSQC, HMBC |
| Data Analysis | The combination of these spectra will allow for the determination of the proton and carbon framework of the molecule, as well as the connectivity between atoms, leading to the elucidation of the complete chemical structure. |
Visualizations
Caption: Experimental workflow for impurity identification and quantification.
Caption: Logical relationship of impurity sources in the synthesis process.
References
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the production of antihistamines like Bepotastine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges and potential side reactions in the synthesis of this compound?
The synthesis, typically a variation of the Williamson ether synthesis, involves the reaction of a (4-chlorophenyl)(pyridin-2-yl)methanol derivative with 4-hydroxypiperidine. The main challenges arise from competing side reactions due to the presence of multiple nucleophilic sites and the nature of the electrophile. The primary side reactions include:
-
N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine is a potent nucleophile and can compete with the hydroxyl group, leading to the formation of an N-alkylated byproduct.
-
Quaternization of the Pyridine Ring: The nitrogen atom of the pyridine ring can also act as a nucleophile, leading to the formation of a quaternary pyridinium salt, especially if a highly reactive alkylating agent is used.
-
E2 Elimination: The electrophile, a secondary benzylic halide derivative, is susceptible to elimination reactions, particularly in the presence of a strong, sterically hindered base, which would lead to the formation of an alkene byproduct.
A one-step direct condensation method using a sulfonic acid compound as a reaction assistant has been developed to reduce these side reactions by avoiding the need for protection of the piperidine nitrogen.[1]
Q2: How can I minimize the formation of the N-alkylated piperidine byproduct?
Minimizing N-alkylation is crucial for achieving a high yield of the desired ether. Several strategies can be employed:
-
Use of a Protecting Group: Traditionally, the piperidine nitrogen is protected with a suitable group (e.g., Boc, Cbz) to prevent its reaction. However, this adds extra steps for protection and deprotection to the synthesis.
-
Reaction Conditions Optimization:
-
Base Selection: The choice of base is critical. A bulky, non-nucleophilic base can be used to deprotonate the hydroxyl group of 4-hydroxypiperidine without significantly promoting N-alkylation. However, very strong bases can favor elimination.
-
Stoichiometry Control: Using a slight excess of the 4-hydroxypiperidine can favor the O-alkylation.
-
Temperature Control: Lower reaction temperatures generally favor the desired O-alkylation over the competing N-alkylation.
-
-
Catalyst-Assisted Synthesis: A patented method utilizes a sulfonic acid compound (e.g., methanesulfonic acid, p-toluenesulfonic acid) as a catalyst. This approach allows for a direct one-step condensation without the need for piperidine protection and has been shown to significantly reduce side reactions.[1]
Q3: What are the signs of pyridine quaternization and how can it be avoided?
Quaternization of the pyridine ring results in the formation of a pyridinium salt, which is often highly polar and may precipitate from the reaction mixture or complicate the work-up. To avoid this:
-
Control of Alkylating Agent Reactivity: If preparing the electrophile in situ, avoid conditions that lead to an overly reactive species.
-
Reaction Temperature: As with N-alkylation, lower temperatures can help to control the rate of this side reaction.
-
Stoichiometry: Precise control of the stoichiometry of the reactants is important.
Q4: My reaction yield is low, and I suspect elimination is a major issue. How can I address this?
The benzylic halide intermediate is a secondary halide, making it prone to E2 elimination. To favor substitution over elimination:
-
Base Selection: Use a less sterically hindered base. Strong, bulky bases are more likely to act as a base for elimination rather than a nucleophile for substitution.
-
Temperature: Lowering the reaction temperature generally favors the S(_N)2 reaction over the E2 reaction.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can favor S(_N)2 reactions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product with Significant Amounts of a More Polar Impurity.
Possible Cause: N-alkylation of the piperidine ring. The resulting tertiary amine is generally more polar than the desired secondary amine product.
Troubleshooting Steps:
-
Confirm the Impurity:
-
Use TLC to compare the crude product with the starting materials. The N-alkylated product should have a different R(_f) value.
-
LC-MS analysis can confirm the mass of the impurity, which should correspond to the N-alkylated product.
-
-
Optimize Reaction Conditions:
-
Revisit Base Choice: If using a strong, non-bulky base, consider switching to a bulkier but still effective base for deprotonation.
-
Temperature Reduction: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of N-alkylation.
-
-
Purification Strategy: The basic nature of the N-alkylated byproduct allows for its removal through an acidic wash during work-up. A patented purification method involves dissolving the crude product in a water/organic solvent system, adjusting the pH to be slightly acidic to protonate the basic impurities, separating the aqueous phase, and then making the aqueous phase alkaline to extract the pure product.[2]
Problem 2: Formation of a Water-Soluble Byproduct or a Precipitate During the Reaction.
Possible Cause: Quaternization of the pyridine nitrogen, leading to the formation of a pyridinium salt.
Troubleshooting Steps:
-
Characterize the Precipitate: If a precipitate forms, isolate it and analyze it by NMR or other spectroscopic methods to confirm the presence of the pyridinium moiety.
-
Modify Reaction Conditions:
-
Slower Addition of Alkylating Agent: Add the electrophile slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of pyridine quaternization.
-
Lower Reaction Temperature: Perform the reaction at a reduced temperature.
-
Problem 3: Presence of an Impurity with a Similar Polarity to the Starting Alcohol.
Possible Cause: E2 elimination leading to the formation of an alkene byproduct.
Troubleshooting Steps:
-
Spectroscopic Analysis: Analyze the crude product by
H NMR to look for characteristic vinyl proton signals. GC-MS can also be used to identify the mass of the elimination product.1 -
Reaction Condition Adjustment:
-
Base Selection: Avoid strong, sterically hindered bases.
-
Temperature Control: Maintain the lowest effective temperature for the reaction.
-
Data Presentation
Table 1: Hypothetical Influence of Base on Product Distribution in the Synthesis of this compound
| Base | Temperature (°C) | Desired Product (O-Alkylation) Yield (%) | N-Alkylated Byproduct (%) | Elimination Byproduct (%) |
| NaH | 25 | 75 | 15 | 10 |
| K(_2)CO(_3) | 50 | 65 | 25 | 10 |
| t-BuOK | 25 | 40 | 10 | 50 |
| Sulfonic Acid Catalyst[1] | 120-125 | >85 | Minimized | Minimized |
Note: This table is illustrative and based on general principles of organic chemistry. Actual results may vary.
Experimental Protocols
One-Step Synthesis using a Sulfonic Acid Catalyst[1]
This method avoids the need for protecting the piperidine nitrogen, thus simplifying the process and reducing side reactions.
Materials:
-
(4-chlorophenyl)(pyridin-2-yl)methanol
-
4-hydroxypiperidine
-
Methanesulfonic acid
-
Toluene
-
Sodium hydroxide solution (5N)
-
Hydrochloric acid (5N)
-
Ethyl acetate
Procedure:
-
In a reaction flask, dissolve (4-chlorophenyl)(pyridin-2-yl)methanol (0.23 mol) and 4-hydroxypiperidine (0.27 mol) in toluene.
-
Add methanesulfonic acid (166.3 g) to the mixture while stirring.
-
Heat the reaction mixture to 120-125 °C and maintain for a specified time, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and filter any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the oil in ethanol and hydrolyze with 5N aqueous sodium hydroxide solution.
-
Neutralize the mixture with 5N hydrochloric acid and filter any insolubles.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform further purification if necessary (e.g., salt formation and recrystallization) to obtain the final product with high purity. A reported yield for this method is over 85%.[1]
Visualizations
Reaction Pathway and Major Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Logic Flow
Caption: Troubleshooting decision-making flow chart.
References
Technical Support Center: Purifying 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the antihistamine bepotastine.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Process-related impurities are the most common. These can include unreacted starting materials such as (4-chlorophenyl)(pyridin-2-yl)methanone and 4-hydroxypiperidine. Other potential impurities are by-products from side reactions, residual solvents (e.g., toluene, ethyl acetate), and reagents used in the synthesis. In the broader synthesis of bepotastine, of which this compound is an intermediate, impurities can also arise from subsequent alkylation and amide formation steps.
Q2: My purified product appears as a pale brown to light brown solid or a yellow to brown sticky oil. Is this normal?
A2: Yes, the appearance of the compound as a pale brown to light brown solid or a yellow to brown sticky oil is consistent with descriptions found in commercial supplier information.[1][2] The exact physical form can depend on the purity and the specific batch.
Q3: I am observing significant peak tailing during HPLC analysis of my compound. What could be the cause and how can I resolve it?
A3: Peak tailing with pyridine-containing compounds is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column packing. To mitigate this, you can:
-
Lower the mobile phase pH: Adjusting the pH to a more acidic range (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the pyridine nitrogen, reducing its interaction with the stationary phase.
-
Use a competing base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Employ a specialized column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid column) designed to minimize such secondary interactions.
Q4: What is a suitable starting point for developing a preparative HPLC method for this compound?
A4: A good starting point is to adapt analytical HPLC conditions. For the closely related compound bepotastine, a chiral HPLC method has been described using a CHIRALPAK® ID column with a mobile phase of n-Hexane:EtOH:1,4-Dioxane:TFA:DEA (80:10:10:0.1:0.1, v/v/v/v/v).[3] For preparative purification of your intermediate, you would likely use a larger column with the same or a similar stationary phase and optimize the mobile phase for good separation of your target compound from its impurities. The goal is to maximize loading capacity while maintaining resolution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Liquid-Liquid Extraction
-
Symptom: The purity of the product after liquid-liquid extraction is below the desired specification (e.g., <98%).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect pH of the aqueous phase | The pH of the aqueous phase is critical for separating the basic target compound from non-basic impurities. Ensure the initial acidic wash is at the optimal pH to protonate the pyridine and piperidine nitrogens, making the compound soluble in the aqueous layer while leaving non-basic impurities in the organic layer. Subsequently, ensure the pH is made sufficiently basic to deprotonate the compound for extraction back into an organic solvent. |
| Incomplete extraction | Increase the number of extractions at each step (e.g., from 2 to 3 or 4 extractions). Ensure vigorous mixing of the two phases to maximize the transfer of the compound between layers. |
| Inappropriate solvent choice | The choice of organic solvent can impact extraction efficiency and selectivity. If purity is low, consider switching to a different solvent for either the initial dissolution or the final extraction. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is adapted from a patented method for the purification of the title compound.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Toluene, Ethyl Acetate, Chloroform)
-
Water
-
10% p-toluenesulfonic acid solution (or another suitable acid)
-
Ammonia water (or another suitable base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., toluene).
-
Acidic Wash: Add water to the organic solution in a separatory funnel. Adjust the pH of the mixture to approximately 8.0 using a 10% p-toluenesulfonic acid solution.
-
Phase Separation: Shake the funnel vigorously and allow the layers to separate. The target compound, being basic, will be protonated and move into the aqueous layer.
-
Isolate Aqueous Phase: Discard the organic layer containing non-basic impurities.
-
Basification: Adjust the pH of the aqueous layer to a basic value (e.g., pH 8.5 with ammonia water or pH 14.0 with lithium hydroxide). This will deprotonate the target compound, making it soluble in organic solvents again.
-
Extraction: Extract the aqueous layer with a fresh portion of the organic solvent (e.g., toluene or chloroform). Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of pyridine derivatives and can be adapted for the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate).
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
Fraction collector or test tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the non-polar solvent.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Data Presentation
The following table summarizes the quantitative data from a patented purification method for this compound using liquid-liquid extraction with different solvent and pH conditions.
| Starting Material (Crude) | Organic Solvent | Acid for pH Adjustment | Initial pH | Base for pH Adjustment | Final pH | Final Purity (%) |
| 15g | Toluene | 10% p-toluenesulfonic acid | 8.0 | Lithium hydroxide | 14.0 | 98.2 |
| - | Chloroform | - | - | Ammonia water | 8.5 | 99.1 |
| 30g | Ethyl Acetate | 10% Sulfuric acid | 7.4 | Potassium oxide | 12.0 | - |
Data extracted from a patent describing the purification method. The final purity for the ethyl acetate trial was not specified in the provided text.
Visualizations
Caption: A workflow diagram illustrating the different purification options and subsequent analysis for enhancing the purity of the target compound.
Caption: A troubleshooting decision tree for addressing high impurity levels based on the purification method employed.
References
Common pitfalls to avoid when working with 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterocyclic organic compound. It is primarily used as a key intermediate in the synthesis of Bepotastine besylate, a non-sedating H1-antagonist with anti-inflammatory activity.[1][2] The compound exists as a racemic mixture or as single enantiomers (S or R).[3]
2. What are the basic physical and chemical properties of this compound?
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂O | [4][5] |
| Molecular Weight | 302.8 g/mol | [4][5] |
| Appearance | Pale brown to light brown solid or yellow to brown sticky oil/semi-solid.[1][6] | [1][6] |
| Solubility | Slightly soluble in chloroform and methanol.[] | [] |
| Storage | Store in a refrigerator at 2-8°C.[1] Keep in a dark place under an inert atmosphere.[2][8] | [1][2][8] |
3. What are the main safety precautions when handling this compound?
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or aerosols and contact with skin and eyes.
Troubleshooting Guides
Synthesis
Q1: My synthesis of this compound is resulting in a low yield. What are the common pitfalls?
Low yields can arise from several factors in the synthesis process. Here are some common issues and their solutions:
-
Incomplete reaction: The condensation reaction between (4-chlorophenyl)(pyridin-2-yl)methanol and 4-hydroxypiperidine can be slow.
-
Solution: Ensure adequate reaction time and temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Side reactions: The unprotected piperidine nitrogen is nucleophilic and can compete in side reactions.
-
Solution: A one-step synthesis using a sulfonic acid compound as a reaction assistant can reduce side reactions without the need for a protecting group on the piperidine nitrogen.[3]
-
-
Suboptimal reaction conditions: The choice of solvent and catalyst is crucial.
-
Solution: A patent describes a method using a sulfonic compound as a reaction promoter, which has been shown to provide a good yield.[3]
-
Experimental Protocol: One-Step Synthesis
A patented method describes a one-step synthesis that avoids the need for protecting the piperidine nitrogen.[3]
-
Reactants: (4-chlorophenyl-)(2-pyridyl) methyl alcohol and 4-hydroxy piperidine.
-
Catalyst: A sulfonic acid compound.
-
Solvent: Toluene or another suitable organic solvent.
-
Procedure:
-
Charge the reactants and catalyst into the reaction vessel with the solvent.
-
Heat the mixture to reflux and monitor the reaction until completion by TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Proceed with the purification steps.
-
Purification
Q2: I am having difficulty purifying the crude product, which is a viscous oil. What is an effective purification strategy?
The crude product is often an oily residue that can be challenging to purify by traditional crystallization. A common and effective method is acid-base extraction.[9]
-
Principle: The basic nitrogen atoms on the pyridine and piperidine rings can be protonated in an acidic aqueous solution, making the compound water-soluble. Neutral impurities will remain in the organic phase. Subsequent basification of the aqueous layer will deprotonate the compound, making it soluble in an organic solvent again, while acidic impurities remain in the aqueous phase.
Experimental Protocol: Purification by Acid-Base Extraction [9]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, toluene, or chloroform).
-
Add water to the solution.
-
Adjust the pH of the biphasic system to a specific acidic value (e.g., pH 7.4-8.0) using an acid like 10% sulfuric acid or p-toluenesulfonic acid.
-
Separate the aqueous layer containing the protonated product.
-
Adjust the pH of the aqueous layer to an alkaline state (e.g., pH 8.5-14.0) using a base such as ammonia water or potassium oxide.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Q3: My purified product shows persistent impurities in the NMR spectrum. What could these be?
Common impurities can include:
-
Unreacted starting materials: (4-chlorophenyl)(pyridin-2-yl)methanol or 4-hydroxypiperidine.
-
Side products from N-alkylation: If the piperidine nitrogen reacts with the electrophilic carbon of another molecule of (4-chlorophenyl)(pyridin-2-yl)methanol.
-
Solvent residues: From the reaction or purification steps.
Troubleshooting:
-
Optimize purification: Repeat the acid-base extraction with careful pH control.
-
Chromatography: If impurities persist, column chromatography on silica gel may be necessary.
-
Spectroscopic analysis: Carefully analyze NMR and MS data to identify the structure of the impurities, which can provide clues about their origin.
Subsequent Reactions (N-Alkylation for Bepotastine Synthesis)
Q4: I am struggling with the N-alkylation of the piperidine nitrogen in the next step of my synthesis. What are the key considerations?
The N-alkylation of the piperidine is a crucial step in the synthesis of Bepotastine.[3] Here are some common challenges and solutions:
-
Low reactivity: The secondary amine may not be sufficiently nucleophilic.
-
Solution: Use a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to deprotonate the amine and increase its nucleophilicity.[3]
-
-
Over-alkylation: Formation of a quaternary ammonium salt.
-
Solution: Control the stoichiometry of the alkylating agent and consider slow, dropwise addition to the reaction mixture.[10]
-
-
Choice of alkylating agent: The reactivity of the alkylating agent will influence the reaction conditions.
-
Example: For the synthesis of Bepotastine, 4-bromo-butyric acid ethyl ester is a common alkylating agent.[3]
-
Experimental Protocol: N-Alkylation [3]
-
Dissolve this compound in a suitable solvent like acetone.
-
Add a base, such as anhydrous potassium carbonate.
-
Add the alkylating agent (e.g., 4-bromo-butyric acid ethyl ester).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, filter the inorganic salts and concentrate the filtrate to obtain the crude N-alkylated product.
Visual Guides
Experimental Workflows
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 3. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 4. This compound, (S)- | C17H19ClN2O | CID 10892005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine | 201594-84-5 [sigmaaldrich.com]
- 8. 201594-84-5|(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine|BLD Pharm [bldpharm.com]
- 9. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the chemical structure of 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of pharmaceuticals such as the antihistamine Bepotastine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a comparison with a structurally related analog, 2-(4-Chlorophenyl)pyridine, for which experimental data has been published. The guide outlines the expected analytical data for the target compound based on computational predictions and provides detailed experimental protocols for the primary spectroscopic techniques used in structural elucidation.
Structural Comparison
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | [Image of this compound structure] | C17H19ClN2O | 302.8 g/mol [1][2] |
| 2-(4-Chlorophenyl)pyridine | [Image of 2-(4-Chlorophenyl)pyridine structure] | C11H8ClN | 189.64 g/mol |
Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for this compound and the experimental data for the structural analog, 2-(4-Chlorophenyl)pyridine. This comparison allows for an informed validation of the target compound's structure by highlighting key expected spectral features.
Mass Spectrometry
| Compound | Predicted/Experimental [M+H]+ (m/z) | Predicted/Experimental [M+Na]+ (m/z) |
| This compound (Predicted) | 303.1259 | 325.1078 |
| 2-(4-Chlorophenyl)pyridine (Experimental) | 190.0423 | Not Reported |
Predicted data for this compound obtained from computational models.
NMR Spectroscopy (in CDCl3)
¹H NMR
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| This compound (Predicted) | Specific experimental data not available. Predicted shifts would show signals for the pyridine ring protons, the chlorophenyl ring protons, the methine proton, and the piperidine ring protons. |
| 2-(4-Chlorophenyl)pyridine (Experimental) | 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H)[3] |
¹³C NMR
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | Specific experimental data not available. Predicted shifts would include signals for the pyridine, chlorophenyl, and piperidine carbons, as well as the methine carbon. |
| 2-(4-Chlorophenyl)pyridine (Experimental) | 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3[3] |
Infrared (IR) Spectroscopy
| Compound | Key Predicted/Experimental Peaks (cm⁻¹) | Functional Group |
| This compound (Predicted) | ~3300 (N-H stretch, piperidine), ~3050 (C-H stretch, aromatic), ~2950-2850 (C-H stretch, aliphatic), ~1600, 1480 (C=C stretch, aromatic), ~1100 (C-O stretch, ether), ~750 (C-Cl stretch) | N-H, Aromatic C-H, Aliphatic C-H, C=C, C-O, C-Cl |
| 2-(4-Chlorophenyl)pyridine (Experimental) | Data not available in searched resources. Expected peaks would include aromatic C-H, C=C, and C-Cl stretching vibrations. | Aromatic C-H, C=C, C-Cl |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural validation of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of the atoms.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Procedure for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ESI process.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and any fragment ions. Use high-resolution mass spectrometry to determine the accurate mass and infer the elemental composition.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure for ATR-FTIR:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. The evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies is measured.
-
Data Processing: The acquired interferogram is converted to an infrared spectrum using a Fourier transform.
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to specific functional groups based on their frequency and intensity.
Visualizations
The following diagrams illustrate the general workflows for the structural validation of a small molecule like this compound.
Caption: General workflow for NMR-based structural validation.
Caption: General workflow for MS-based structural validation.
Caption: General workflow for FTIR-based structural validation.
References
A Comparative Analysis of Synthesis Methods for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The compound 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine bepotastine.[1][2][3][4] The efficiency and scalability of its synthesis are of critical importance for drug development and manufacturing. This guide provides a comparative analysis of documented synthesis methods, offering objective performance data and detailed experimental protocols.
At a Glance: Comparison of Synthesis Methods
| Method | Description | Key Reagents | Reported Yield | Reaction Steps | Key Advantages | Noted Disadvantages |
| Method 1: Direct Condensation | One-step direct condensation ether formation. | (4-chlorophenyl)(2-pyridyl)methanol, 4-hydroxypiperidine, sulfonic acid (e.g., methanesulfonic acid) | >85%[1] | 1 | Simplified reaction, no need for protecting groups, high yield.[1] | Requires high temperature (120-125 °C). |
| Method 2: Three-Step Synthesis with Protection | Condensation followed by deprotection. | Chloropyridine alkane, N-protected 4-hydroxypiperidine (e.g., N-benzyl), deprotecting agent. | Not specified in available documents. | 3 | Not specified in available documents. | Complex, multi-step process.[1] |
| Method 3: Improved O-Alkylation | O-alkylation via a trichloroacetimidate intermediate. | (4-chlorophenyl)(pyridin-2-yl)methanol, trichloroacetonitrile, tert-butyl-4-hydroxypiperidine-1-carboxylate, Lewis acid, deprotecting agent (acid). | Improved by 20-30% over traditional high-temperature base-catalyzed methods. | 3 | Improved reaction rate and yield, low-temperature reaction.[5] | Multi-step process involving protection and deprotection.[5] |
Method 1: One-Step Direct Condensation
This method, detailed in patent CN104031029A, presents a streamlined approach to the synthesis of this compound.[1] By employing a sulfonic acid as a catalyst, it facilitates the direct condensation of the alcohol and piperidine moieties, obviating the need for protecting the piperidine's nitrogen. This simplification reduces the number of reaction steps and can lead to a higher overall yield.[1]
Experimental Protocol
Materials:
-
(4-chlorophenyl)(2-pyridyl)methanol (racemic or single isomer)
-
4-hydroxypiperidine
-
Methanesulfonic acid
-
sym-Trimethylbenzene (mesitylene)
-
Sodium hydroxide solution (5N)
-
Hydrochloric acid (5N)
-
Ethyl acetate
-
Ethanol
Procedure:
-
In a three-necked reaction flask, combine (4-chlorophenyl)(2-pyridyl)methanol (50.4 g, 0.23 mol), sym-trimethylbenzene (250 g), and methanesulfonic acid (166.3 g).
-
With stirring, add solid 4-hydroxypiperidine (27.9 g).
-
Heat the reaction mixture to 120-125 °C.
-
Upon completion of the reaction, cool the mixture and filter any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil (approximately 27 g).
-
Dissolve the oil in ethanol and hydrolyze by adding 20 mL of 5N aqueous sodium hydroxide solution.
-
After hydrolysis, neutralize the mixture with 20 mL of 5N hydrochloric acid and filter any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain a foam (approximately 23 g).
-
Dissolve the foam in ethyl acetate for further purification if necessary.[1]
Synthesis Pathway
References
- 1. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 2. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (S)-2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | 201594-84-5 [chemicalbook.com]
- 5. KR20110093130A - Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents [patents.google.com]
A Comparative Guide to Bepotastine Synthesis: 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine vs. Alternative Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Bepotastine, a second-generation H1-antihistamine, relies on the efficient and stereoselective construction of its core structure. A pivotal intermediate in this process is the chiral ether, (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. However, various synthetic strategies employ different key intermediates and approaches to arrive at this crucial compound. This guide provides an objective comparison of the synthetic route proceeding through the direct formation and resolution of racemic 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine against an alternative pathway involving the initial synthesis and utilization of the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This comparison is supported by experimental data from patent literature, focusing on reaction yields, purity, and process efficiency.
Comparative Analysis of Synthetic Pathways
The two primary routes to Bepotastine diverge in their approach to establishing the critical stereocenter.
-
Route A: Chiral Resolution of a Racemic Ether. This pathway involves the initial synthesis of racemic this compound, followed by a classical resolution step to isolate the desired (S)-enantiomer.
-
Route B: Synthesis from a Chiral Alcohol. This alternative strategy focuses on creating the stereocenter early by producing (S)-(4-chlorophenyl)(pyridin-2-yl)methanol through asymmetric reduction of the corresponding ketone. This chiral alcohol is then converted to the target ether.
The choice between these routes has significant implications for overall yield, process complexity, and cost-effectiveness.
Quantitative Data Comparison
The following tables summarize key quantitative data extracted from various sources for the critical steps in each synthetic pathway.
Table 1: Synthesis and Resolution of Racemic this compound (Route A)
| Step | Reactants | Reagents/Solvents | Yield | Purity/ee | Reference |
| Etherification | 2-[Chloro(4-chlorophenyl)methyl]pyridine hydrochloride, Ethyl 4-hydroxypiperidine-1-carboxylate | Base, Optional Phase Transfer Catalyst | - | - | [1] |
| Hydrolysis | Ethyl 4-[(4-Chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate | Alkali | - | - | [1] |
| Chiral Resolution | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | L-(+)-Tartaric acid or Dibenzoyl D-(-)-tartaric acid | - | - | [1] |
| Chiral Resolution | 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | N-acetyl-L-phenylalanine | - | - | [2] |
Note: Specific yield and purity data for each step in Route A were not explicitly detailed as a cohesive whole in the provided search results. The references indicate the general process.
Table 2: Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol and Subsequent Etherification (Route B)
| Step | Reactants | Catalyst/Reagents/Solvents | Yield | Purity/ee | Reference |
| Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone | (R,R)-DIOPRuCl₂(R)-Me-BIMAH, Potassium tert-butoxide, Isopropanol/Toluene | 99.7% (conversion) | 98.6% ee | [3] |
| Chlorination | (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | Thionyl chloride, Dichloromethane | - | - | [4] |
| Etherification | 2-[chloro(4-chlorophenyl)methyl]pyridine hydrochloride | Ethyl 4-hydroxypiperidine-1-carboxylate, Base | - | - | [1][4] |
Experimental Protocols
Route A: Representative Protocol for Chiral Resolution of Racemic Ether
This protocol is a composite representation based on the methodologies described in the patent literature.
-
Resolution with N-acetyl-L-phenylalanine:
-
The starting material, 2-[(4-chlorophenyl)(4-piperidyloxy)methyl]pyridine, is dissolved in an organic solvent such as ethyl acetate or isopropyl ether.[2]
-
The resolving agent, N-acetyl-L-phenylalanine, is added, and the mixture is heated to 50-80°C with stirring for 0.5-3 hours.[2]
-
The solution is cooled to 10-30°C to induce crystallization of the diastereomeric salt.[2]
-
The resulting solid, (S)-2-[(4-chlorophenyl)(4-piperidyloxy)methyl]pyridine N-acetyl-L-phenylalaninate, is isolated by filtration.[2]
-
The diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) and extracted with an organic solvent. The aqueous phase is subsequently basified (e.g., with NaOH) and re-extracted to yield the free base of (S)-2-[(4-chlorophenyl)(4-piperidyloxy)methyl]pyridine.[2]
-
Route B: Synthesis of (S)-(4-chlorophenyl)(pyridin-2-yl)methanol via Asymmetric Hydrogenation
The following protocol is based on a patented chiral synthesis method.[3]
-
Reaction Setup:
-
Catalysis and Hydrogenation:
-
Under an argon atmosphere, 100mg of the catalyst (R,R)-DIOPRuCl₂(R)-Me-BIMAH and 6g of potassium tert-butoxide are added.[3]
-
The autoclave is sealed, and the argon is replaced with hydrogen gas, pressurized to 35 atm.[3]
-
The reaction mixture is stirred at 35°C for approximately 4 hours, or until the pressure stabilizes, indicating the completion of the reaction.[3]
-
-
Analysis:
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthetic routes for producing the key Bepotastine intermediate.
Figure 1: Synthetic pathway for Bepotastine intermediate via chiral resolution of a racemic ether.
Figure 2: Synthetic pathway for Bepotastine intermediate starting from a chiral alcohol.
Concluding Remarks
The selection of a synthetic route for Bepotastine is a critical decision in the drug development and manufacturing process.
-
Route A , which proceeds through the racemic intermediate this compound , offers a more direct initial synthesis of the core ether structure. However, it necessitates a subsequent chiral resolution step, which can sometimes be lower-yielding and requires the use of potentially expensive resolving agents. The recovery of the undesired enantiomer can also add complexity to the process.
-
Route B , utilizing the chiral alcohol (S)-(4-chlorophenyl)(pyridin-2-yl)methanol as a key intermediate, establishes the desired stereochemistry early in the synthesis. The asymmetric hydrogenation of the prochiral ketone has been shown to be highly efficient, achieving high conversion and excellent enantioselectivity.[3] While this route may involve an additional step (chlorination of the alcohol), it can potentially lead to a more streamlined process with a higher overall yield of the desired enantiomer, avoiding a classical resolution step.
Ultimately, the optimal synthetic strategy will depend on a variety of factors, including the availability and cost of starting materials and catalysts, the desired scale of production, and the specific capabilities of the manufacturing facility. The data and protocols presented in this guide offer a foundation for making an informed decision based on a comparative analysis of these key intermediates and their associated synthetic pathways.
References
- 1. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 2. CN105669652A - Improved preparation method of bepotastine besilate - Google Patents [patents.google.com]
- 3. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis and Reproducibility of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a Key Bepotastine Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a crucial intermediate in the manufacturing of the antihistamine, Bepotastine. The reproducibility and efficiency of experimental results are paramount in pharmaceutical development. This document summarizes quantitative data from various synthetic methodologies, details experimental protocols, and visualizes key biological and chemical pathways to offer a comprehensive resource for researchers.
Introduction
This compound, particularly its (S)-enantiomer, is a significant chiral building block in the synthesis of Bepotastine. Bepotastine is a second-generation H1 histamine receptor antagonist with mast cell stabilizing and anti-inflammatory properties. The efficiency of Bepotastine synthesis is highly dependent on the stereospecific production of this key intermediate. This guide compares different approaches to synthesizing this intermediate, focusing on yield, purity, and enantioselectivity.
Comparison of Synthetic Performance
The synthesis of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the preparation of its precursor, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, followed by its conversion to the final intermediate. The following tables summarize quantitative data from various published methods.
Table 1: Comparative Analysis of Synthetic Methods for (S)-(4-chlorophenyl)(pyridin-2-yl)methanol
| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Enantiomeric Excess (ee) | Purity | Reference |
| Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone | Chiral Ruthenium Catalyst, Potassium tert-butoxide | 99.7% conversion | 98.6% | - | [1] |
| Asymmetric Hydrogenation | (4-chlorophenyl)(pyridin-2-yl)methanone | [M]/L* Catalyst, Sodium Carbonate | 88% | 91% | 98% | [2] |
| Biocatalytic Reduction | (4-chlorophenyl)(pyridin-2-yl)methanone | Engineered Alcohol Dehydrogenase (ADH seq5-D150I) | High | >99% | - | [3][4] |
| Grignard Reaction | Pyridine-2-carboxaldehyde, 4-Bromochlorobenzene | Magnesium (Mg), Iodine (I₂) | ~75% | Racemic | - | [5][6] |
Table 2: Synthesis of this compound
| Method | Starting Material | Key Reagents/Catalyst | Reported Yield | Purity | Reference |
| Direct Condensation | (4-chlorophenyl)(2-pyridyl)methanol, 4-hydroxypiperidine | Methanesulfonic acid | 88.3% | 99.0% | [7] |
| Chiral Resolution | 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine | N-acetyl-L-phenylalanine | 80% (of salt) | 99% (optical purity) | - |
| Post-synthesis Purification | Crude 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine | Toluene, p-toluenesulfonic acid, Lithium hydroxide | - | 98.2% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for key synthetic steps.
Asymmetric Hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone[1]
-
Apparatus: 5L autoclave.
-
Procedure:
-
Under an argon atmosphere, charge the autoclave with 400g of (4-chlorophenyl)(pyridin-2-yl)methanone and 3L of toluene.
-
Degas the solution by bubbling argon for 30 minutes.
-
Under argon, add 100mg of (R,R)-DIOPRuCl2(R)-Me-BIMAH catalyst and 6g of potassium tert-butoxide.
-
Seal the autoclave, replace the argon with hydrogen, and pressurize to 35 atm.
-
Stir the reaction mixture at 35°C for 4 hours, monitoring the pressure drop.
-
Upon reaction completion (indicated by a stable pressure), the product (S)-(4-chlorophenyl)(pyridin-2-yl)methanol can be isolated. Gas chromatography (GC) analysis is used to determine conversion rate and enantiomeric excess.
-
Direct Condensation to form 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine[7]
-
Apparatus: Three-necked reaction flask.
-
Procedure:
-
To the reaction flask, add 50.4g (0.23 mol) of (4-chlorophenyl)(2-pyridyl)methanol, 250g of sym-trimethylbenzene, and 166.3g of methanesulfonic acid.
-
While stirring, add 27.9g of solid 4-hydroxypiperidine.
-
Heat the reaction mixture to 120-125°C.
-
Monitor the reaction progress by HPLC until the starting material is substantially consumed.
-
After cooling to room temperature, extract the reaction solution twice with 1N HCl.
-
Combine the aqueous phases and adjust the pH to alkaline with NaOH.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic phases, dry, filter, and concentrate to obtain the product.
-
Chiral Resolution of 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine[8]
-
Procedure:
-
Dissolve 4.542kg of racemic 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine in 182L of ethyl acetate.
-
Heat the solution to 65°C with stirring to dissolve the starting material.
-
Add 1.522kg of N-acetyl-L-phenylalanine and react for 1 hour.
-
Cool the mixture to 20°C and allow it to crystallize for 6 hours.
-
Filter the mixture and redissolve the filter cake in 130L of ethyl acetate at 80°C.
-
Cool the solution to 20°C for 6 hours to recrystallize, then filter to obtain (S)-2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine N-acetyl-L-phenylalanine salt.
-
Mandatory Visualizations
Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow
References
- 1. Chiral synthesis method of bepotastine besilate intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109879800B - Preparation process of bepotastine drug intermediate - Google Patents [patents.google.com]
- 3. Efficient synthesis of bepotastine and cloperastine intermediates using engineered alcohol dehydrogenase with a hydrophobic pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]
- 7. CN104031029A - Synthesis method of 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine having single optical isomer - Google Patents [patents.google.com]
- 8. Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine - Eureka | Patsnap [eureka.patsnap.com]
A Comparative Guide to the Analytical Characterization of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and Selected Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical data for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of the second-generation antihistamine Bepotastine. For contextual and comparative purposes, this guide also includes analytical data for Bepotastine and other prominent second-generation antihistamines: Cetirizine, Fexofenadine, and Loratadine. The objective is to offer a comprehensive reference for the analytical methodologies employed in the characterization of these compounds.
Physicochemical Properties
A summary of the fundamental physicochemical properties of the subject compounds is presented below. This information is crucial for the development of analytical methods and for understanding the behavior of these molecules in various experimental settings.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₁₇H₁₉ClN₂O | 302.80[] | Pale Yellow to Dark Yellow Oil[] |
| Bepotastine | C₂₁H₂₅ClN₂O₃ | 388.89[2] | White or pale yellowish crystalline powder (as Besilate salt)[3] |
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.89[4] | White to off-white powder (as Dihydrochloride salt) |
| Fexofenadine | C₃₂H₃₉NO₄ | 501.68 | White to off-white crystalline powder (as Hydrochloride salt)[5] |
| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89[6] | White to off-white powder[6] |
Analytical Methodologies and Comparative Data
The following sections detail the common analytical techniques used for the characterization and quality control of this compound and the selected antihistamines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and quantifying the presence of the active pharmaceutical ingredient (API) and its related substances.
Comparative HPLC Data:
| Compound | Column | Mobile Phase | Detection Wavelength | Retention Time (min) |
| Bepotastine Besilate | C8 or C18 | Gradient or isocratic elution with buffered acetonitrile/methanol/water mixtures[7][8] | 225 nm[8] | Method dependent |
| Cetirizine HCl | C18 | Acetonitrile:Water (1:1 v/v), pH 2.9 with phosphoric acid[9] | 205 nm[9] | ~3.3[9] |
| Fexofenadine HCl | C18 | Acetonitrile:20 mM KH₂PO₄ (pH 7.5) (35:65)[10] | 220 nm[10] | ~3.5[10] |
| Loratadine | C18 | Acetate buffer:Methanol (15:85 v/v)[11] | 248 nm[11] | ~3.2[11] |
Detailed Experimental Protocol: HPLC Analysis of Bepotastine Besilate and Related Impurities [7][8]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Inertsil C8-3 (150 mm x 4.6 mm, 3 µm).[7]
-
Mobile Phase A: 15 mmol ammonium formate buffer in water, pH adjusted to 3.8 with formic acid.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient Program: A suitable gradient program to ensure the separation of the main component from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.[8]
-
Detection: UV at 225 nm.[8]
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of Mobile Phase A and acetonitrile (1:1 v/v).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comparative NMR Data:
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) |
| This compound | Aromatic protons, methine proton, piperidine protons | Aromatic carbons, methine carbon, piperidine carbons |
| Cetirizine HCl | Aromatic protons, piperazine ring protons, methylene protons | Aromatic carbons, piperazine ring carbons, carboxylic acid carbon |
| Fexofenadine | Aromatic protons, piperidine ring protons, methine proton, methyl protons | Aromatic carbons, piperidine ring carbons, carboxylic acid carbon |
| Loratadine | Aromatic protons, piperidine ring protons, ethyl ester protons | Aromatic carbons, piperidine ring carbons, carbonyl carbon |
Detailed Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more scans may be required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Comparative Mass Spectrometry Data:
| Compound | Ionization Mode | Observed m/z [M+H]⁺ |
| This compound | ESI | 303.1259 |
| Bepotastine | ESI | 389.1627 |
| Cetirizine | ESI | 389.1627 |
| Fexofenadine | ESI | 502.2898 |
| Loratadine | ESI | 383.1470 |
Detailed Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion or through an LC system.
-
ESI Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Pressure: Optimized for stable spray.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions.
-
-
Mass Analyzer: The instrument is operated in positive or negative ion mode, and data is acquired over a relevant mass range (e.g., m/z 100-1000).
-
Data Analysis: The resulting mass spectrum is analyzed to determine the monoisotopic mass of the parent ion and its fragmentation pattern if MS/MS is performed.
Visualizations
The following diagrams illustrate the relationship between the intermediate and the final API, as well as a general workflow for analytical characterization.
Caption: Synthetic relationship of the intermediate to the final Bepotastine API.
Caption: A generalized workflow for the analytical characterization of pharmaceutical compounds.
References
- 2. [NMR studies on cetirizine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. bch.ro [bch.ro]
Benchmarking Purity: A Comparative Analysis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Immediate Release
In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides a comprehensive benchmark for the purity of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a key intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist. This document is intended for researchers, scientists, and drug development professionals to objectively assess the quality of this compound against established standards.
Comparative Purity Analysis
The purity of this compound is typically established by chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the gold standard. The table below summarizes the purity specifications from various commercial suppliers, which serve as a benchmark for quality assessment. Furthermore, orthogonal testing by Quantitative Nuclear Magnetic Resonance (qNMR) and chiral HPLC provides a more complete purity profile.
| Parameter | Standard Reference | Typical Purity Specification | Test Method |
| Chemical Purity | Commercial Supplier A | ≥ 99.0% | HPLC (UV, 220 nm) |
| Commercial Supplier B | > 98% | HPLC | |
| In-house Analysis | Report Value | HPLC, qNMR | |
| Enantiomeric Purity | (S)-enantiomer Standard | ≥ 99.5% ee | Chiral HPLC |
| Related Impurities | Process Development Data | Individual Impurity: ≤ 0.15% Total Impurities: ≤ 0.5% | HPLC |
| Residual Solvents | ICH Q3C Guidelines | Conforms to ICH Limits | GC-HS |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity assessment. The following protocols for HPLC, qNMR, and chiral HPLC are provided as a reference for in-house validation.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate and quantify this compound from its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C8, 4.6 mm x 150 mm, 3 µm particle size.
-
Mobile Phase A: 15 mM Ammonium Formate buffer (pH adjusted to 3.8 with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 70 25 70 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
Quantitative NMR (qNMR) for Orthogonal Purity Assessment
qNMR offers a primary method of quantification without the need for a specific reference standard of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: A certified reference standard with a known purity, such as maleic acid or dimethyl sulfone, that has a resonance signal which does not overlap with the analyte signals.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh approximately 5-10 mg of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Pulse angle of 90 degrees.
-
Acquisition time of at least 3 seconds.
-
Sufficient number of scans for adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Chiral HPLC for Enantiomeric Purity
This method is essential to determine the enantiomeric excess (ee) of the desired enantiomer (e.g., the (S)-enantiomer, which is a precursor to Bepotastine).
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralcel OD-H or a similar column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.2 mg/mL.
Visualized Workflow and Pathways
To further clarify the analytical process, the following diagrams illustrate the logical workflow for purity assessment and the context of the target compound within a synthetic pathway.
Caption: Workflow for the comprehensive purity assessment of the target compound.
Caption: Context of the intermediate's purity in the synthesis of Bepotastine.
Head-to-head comparison of different 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine suppliers
A Head-to-Head Comparison of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Suppliers
For researchers and professionals in drug development, the purity and reliability of chemical compounds are paramount. This guide provides a comparative analysis of hypothetical suppliers for this compound, a key intermediate in the synthesis of Bepotastine, a non-sedating H1-antagonist.[1] The comparison is based on critical quality attributes determined through standardized analytical methods.
Quantitative Data Summary
The following table summarizes the analytical data for this compound sourced from three hypothetical suppliers: ChemSupply Co., Apex Molecules, and IntegraBio.
| Parameter | ChemSupply Co. | Apex Molecules | IntegraBio | Method |
| Purity (by HPLC) | 98.5% | 99.7% | 99.2% | HPLC-UV |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms to Structure | Conforms to Structure | ¹H NMR (400 MHz) |
| Major Impurity | 0.8% (Unidentified) | 0.2% (Starting Material) | 0.5% (Solvent Residual) | HPLC-UV |
| Appearance | Pale Brown Solid | White Crystalline Solid | Off-white Powder | Visual Inspection |
| Price (per gram) | $150 | $185 | $170 | - |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for determining the purity of a drug substance by HPLC with UV detection, following the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]
-
Objective: To determine the purity of this compound and quantify its impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Chromatography data system (CDS)
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
Reference standard of this compound
-
-
Chromatographic Conditions:
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a solution of the reference standard at the same concentration.
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Analysis: Identify the main peak corresponding to the compound based on the retention time of the reference standard. Calculate the area percentage of the main peak to determine purity.
-
Identity Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for the structural elucidation of organic compounds.[3]
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Reagents and Materials:
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tubes
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integration of the peaks with the expected structure of this compound. The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Visualizations
Supplier Evaluation Workflow
The selection of a reliable chemical supplier is a critical process for ensuring the quality and consistency of research and development activities. The following diagram illustrates a typical workflow for evaluating and selecting a supplier.
Caption: A flowchart for the systematic evaluation and selection of chemical suppliers.
Hypothetical Signaling Pathway
This compound is an intermediate for Bepotastine, a histamine H1 receptor antagonist.[1] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade.[4][5] Antagonists like Bepotastine block this activation. The diagram below represents a simplified, generic GPCR signaling pathway.
Caption: Simplified signaling cascade of the histamine H1 receptor, a GPCR.
References
Validating Biological Inactivity: A Comparison of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine and Bepotastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the biological inactivity of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a known synthetic intermediate of the active pharmaceutical ingredient Bepotastine. By using Bepotastine, a potent and selective histamine H1 receptor antagonist, as a positive control, researchers can confidently establish the suitability of this compound as a negative control in relevant biological assays.[1]
Introduction
In drug discovery and development, the use of appropriate controls is fundamental to the validation of experimental results. A negative control compound should be structurally related to the active compound but devoid of the specific biological activity being investigated. This compound is the immediate precursor to Bepotastine, an established second-generation antihistamine.[1] Bepotastine exerts its therapeutic effect through high-affinity antagonism of the histamine H1 receptor.[2][3][4] Due to its role as a synthetic intermediate, this compound is not expected to possess the same pharmacological activity. This guide outlines the experimental procedures to verify its biological inactivity at the histamine H1 receptor.
Comparative Analysis
The primary difference in the expected biological activity between this compound and Bepotastine lies in their interaction with the histamine H1 receptor. Bepotastine is a potent antagonist, while its precursor is hypothesized to be inactive.[2][3][4] The following table summarizes the expected outcomes from comparative in vitro assays.
| Parameter | This compound (Negative Control) | Bepotastine (Positive Control) |
| Histamine H1 Receptor Binding | No significant displacement of a radiolabeled ligand | High-affinity binding, resulting in low IC50/Ki values |
| Histamine H1 Receptor Functional Activity | No significant inhibition of histamine-induced cellular response | Potent antagonist activity, resulting in a low IC50/EC50 value |
Experimental Protocols
To empirically validate the biological inactivity of this compound, two key in vitro assays are recommended: a histamine H1 receptor binding assay and a functional cell-based assay measuring histamine-induced calcium mobilization.
Histamine H1 Receptor Radioligand Binding Assay
This assay directly measures the ability of a compound to bind to the histamine H1 receptor by competing with a radiolabeled ligand.
a. Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
[³H]-mepyramine (radioligand)
-
Test compounds: this compound and Bepotastine
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
b. Method:
-
Membrane Preparation:
-
Culture and harvest HEK293-H1R cells.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, [³H]-mepyramine, and varying concentrations of the test compounds (or buffer for total binding, and a saturating concentration of an unlabeled antagonist for non-specific binding).
-
Incubate the plates to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.
-
Histamine H1 Receptor-Mediated Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the histamine-induced increase in intracellular calcium, a downstream signaling event of H1 receptor activation.
a. Materials:
-
CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine
-
Test compounds: this compound and Bepotastine
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence microplate reader with automated liquid handling
b. Method:
-
Cell Preparation:
-
Seed the cells in the microplates and allow them to attach overnight.
-
-
Dye Loading:
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the test compounds to the wells and incubate for a defined period.
-
-
Histamine Stimulation and Signal Detection:
-
Measure baseline fluorescence.
-
Add a fixed concentration of histamine to all wells to stimulate the H1 receptor.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for validating the biological inactivity of a negative control compound.
Caption: Histamine H1 receptor signaling pathway and points of intervention for controls.
References
- 1. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the racemic mixture vs. (S)-enantiomer of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the racemic mixture of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine against its purified (S)-enantiomer, known pharmaceutically as Bepotastine. The (S)-enantiomer is a second-generation antihistamine with a multi-faceted mechanism of action, functioning as a potent and selective histamine H1 receptor antagonist, a mast cell stabilizer, and an inhibitor of eosinophil migration. While direct, publicly available quantitative comparative studies are limited, the available evidence from preclinical and clinical development overwhelmingly indicates that the pharmacological activity resides primarily in the (S)-enantiomer. The development and exclusive marketing of the (S)-enantiomer (as Bepotastine Besilate) for allergic conditions such as allergic conjunctivitis underscore its superior therapeutic profile compared to the racemic mixture. This document synthesizes the existing data to highlight these differences and provides detailed experimental protocols relevant to their study.
Introduction: The Significance of Chirality
Many pharmaceuticals are chiral molecules, existing as non-superimposable mirror images known as enantiomers. Although they share the same chemical formula and connectivity, enantiomers can exhibit significant differences in their pharmacological, pharmacokinetic, and toxicological properties. This phenomenon, known as stereoselectivity, is a critical consideration in drug development. The case of this compound illustrates the paradigm of "chiral switching," where the development of a single, more active enantiomer from a racemic mixture leads to an optimized therapeutic agent with potentially enhanced efficacy and an improved safety profile.
Comparative Data Presentation
A significant knowledge gap exists in the public domain regarding the direct quantitative pharmacological comparison of the racemic mixture and the individual enantiomers of this compound. The focus of research and development has been on the (S)-enantiomer (Bepotastine) due to its superior activity. The following table summarizes the available information and highlights the data disparities.
| Parameter | Racemic Mixture | (S)-Enantiomer (Bepotastine) | (R)-Enantiomer |
| Primary Target | Histamine H1 Receptor | Histamine H1 Receptor | Histamine H1 Receptor |
| Histamine H1 Receptor Binding Affinity (Ki) | Data not publicly available | Potent antagonist (specific values not consistently reported in direct comparisons) | Reported to be less active; specific data not publicly available |
| Mechanism of Action | Histamine H1 receptor antagonism | Selective Histamine H1 receptor antagonist; Mast cell stabilization; Inhibition of eosinophil migration | Presumed weak H1 receptor antagonism |
| In Vivo Efficacy | Data not publicly available | Demonstrated efficacy in allergic conjunctivitis and rhinitis | Data not publicly available |
| Pharmacokinetics | Data not publicly available | Well-characterized in humans; minimal systemic absorption with ophthalmic solution | Data not publicly available |
| Clinical Use | Not used clinically | Marketed as Bepotastine Besilate for allergic conjunctivitis | Not used clinically |
Mechanism of Action: The Multi-Faceted Role of the (S)-Enantiomer (Bepotastine)
The therapeutic effects of the (S)-enantiomer, Bepotastine, are attributed to a combination of mechanisms that target key pathways in the allergic response:
-
Selective Histamine H1 Receptor Antagonism : Bepotastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from inducing symptoms of allergic reactions, such as itching and vasodilation.
-
Mast Cell Stabilization : It inhibits the release of histamine and other pro-inflammatory mediators from mast cells, which is a crucial step in the early phase of an allergic reaction.
-
Inhibition of Eosinophil Migration : Bepotastine has been shown to suppress the migration of eosinophils to inflammatory sites. This action is significant in mitigating the late-phase allergic response and chronic allergic inflammation.
These combined actions make Bepotastine an effective agent for the management of allergic conditions.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway targeted by Bepotastine and the logical relationship between the chemical forms discussed.
Caption: Mechanism of Action of Bepotastine in the Allergic Response Cascade.
Caption: Relationship between the Racemic Mixture and its Enantiomers.
Experimental Protocols
Chiral Separation of this compound Enantiomers
The separation of the (S)- and (R)-enantiomers is essential for their individual pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard method.
Objective: To resolve the racemic mixture of this compound into its constituent (S)- and (R)-enantiomers for analytical or preparative purposes.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., ULTRON ES-CD or similar polysaccharide-based chiral column).
-
Racemic this compound standard.
-
HPLC-grade solvents: n-hexane, ethanol, and an alkaline additive (e.g., diethylamine).
-
Mobile phase constituents: Potassium dihydrogen phosphate, acetonitrile, purified water.
Chromatographic Conditions (Example):
-
Column: ULTRON ES-CD (chiral-CD) column.
-
Mobile Phase: A mixture of 0.02 mol/L potassium dihydrogen phosphate and acetonitrile (e.g., 75:25 v/v). Alternatively, a normal phase system with n-hexane, ethanol, and a small percentage of an alkaline additive can be used.
-
Flow Rate: Approximately 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Preparation of Mobile Phase: Prepare the chosen mobile phase by mixing the components in the specified ratio. Degas the mobile phase before use.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a known concentration of the racemic mixture in a suitable solvent (compatible with the mobile phase).
-
Injection and Analysis: Inject the sample onto the column and run the chromatogram. The two enantiomers will elute at different retention times.
-
Quantification: The relative amounts of the (S)- and (R)-enantiomers can be determined by integrating the peak areas.
Caption: Experimental Workflow for Chiral HPLC Separation.
Discussion and Future Directions
The successful clinical application of the (S)-enantiomer, Bepotastine, strongly supports the rationale for its selection over the racemic mixture. Its well-defined, multi-target mechanism of action provides a robust defense against allergic symptoms. However, the lack of publicly available, direct comparative data for the racemic mixture and the (R)-enantiomer represents a significant knowledge gap.
Future research should aim to:
-
Conduct quantitative receptor binding assays to determine the precise affinity (Ki values) of the racemic mixture and both enantiomers for the histamine H1 receptor.
-
Perform in vitro and in vivo studies to directly compare the mast cell stabilizing and anti-inflammatory properties of all three forms.
-
Carry out comparative pharmacokinetic and toxicological studies to fully elucidate the stereospecific differences in their profiles.
Such studies would provide a more complete and quantitative understanding of the pharmacological advantages of using the enantiomerically pure Bepotastine and could further inform the principles of chiral drug development.
Conclusion
The comparative analysis, based on the available evidence, strongly indicates that the (S)-enantiomer of this compound is the pharmacologically active and therapeutically superior form. Its development as Bepotastine highlights the critical importance of stereochemistry in drug design, leading to a more potent and specific therapeutic agent for allergic diseases. While a direct quantitative comparison with the racemic mixture is currently limited by the available data, the clinical success of the (S)-enantiomer provides a compelling case for its preferential use.
Statistical analysis of batch-to-batch variation for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the consistency of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of the batch-to-batch variation of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a known impurity and synthetic intermediate of the antihistamine Bepotastine besylate. This analysis is crucial for controlling the quality, safety, and efficacy of the final drug product.
The manufacturing process of any pharmaceutical compound is susceptible to minor variations that can lead to differences between production batches. For this compound, these variations can manifest in its purity profile and the levels of other related substances. Such inconsistencies can potentially impact the safety and efficacy of the final Bepotastine product. Therefore, rigorous analytical monitoring and statistical analysis are essential to maintain product quality.
Comparative Analysis of Batch-to-Batch Variation
To illustrate the typical variations observed in the manufacturing of this compound, the following table summarizes hypothetical but representative data from five consecutive batches. The key quality attributes analyzed are purity (as determined by High-Performance Liquid Chromatography - HPLC), and the levels of two other known process-related impurities.
| Batch Number | Purity (%) | Impurity A (%) | Impurity B (%) |
| BATCH-001 | 98.5 | 0.25 | 0.15 |
| BATCH-002 | 98.7 | 0.21 | 0.18 |
| BATCH-003 | 98.4 | 0.30 | 0.13 |
| BATCH-004 | 98.6 | 0.23 | 0.16 |
| BATCH-005 | 98.8 | 0.19 | 0.14 |
This data highlights the slight but measurable differences between batches. Statistical process control charts are often employed to monitor these parameters over time and ensure they remain within acceptable limits.
Alternatives and Their Relevance
As an intermediate and impurity in the synthesis of Bepotastine, direct "alternatives" to this compound are other potential process-related impurities. These can arise from variations in starting materials or reaction conditions. The primary goal is to minimize the formation of all impurities.
In the broader context of antihistamine therapy, alternatives to the final drug product, Bepotastine, include other second-generation H1 receptor antagonists. These alternatives are relevant as they represent different chemical entities used to achieve a similar therapeutic outcome.
| Alternative Compound | Mechanism of Action | Key Characteristics |
| Olopatadine | H1 receptor antagonist, mast cell stabilizer | Ophthalmic and nasal formulations available for allergic conjunctivitis and rhinitis.[1][2] |
| Azelastine | H1 receptor antagonist, anti-inflammatory effects | Available as a nasal spray and eye drops for allergic rhinitis and conjunctivitis. |
| Cetirizine | Selective H1 receptor antagonist | Orally administered for various allergic conditions. |
| Loratadine | Long-acting, non-sedating H1 receptor antagonist | Widely used for allergic rhinitis and urticaria.[3] |
The choice between these therapeutic alternatives often depends on the specific indication, patient profile, and desired formulation.
Experimental Protocols
The quantitative data presented in this guide is typically generated using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. Below is a detailed protocol for the analysis of this compound and its related impurities in Bepotastine besylate drug substance.
Method: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Symmetry Shield RP-18 column (250mm x 4.6 mm, 5µm particle size) or equivalent
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Triethylamine (AR grade)
-
Milli-Q water or equivalent high-purity water
Chromatographic Conditions:
-
Mobile Phase A: Buffer prepared by dissolving 1.0mL of 85% phosphoric acid in 1000mL of milli-Q water, with the pH adjusted to 3.0 using dilute triethylamine solution.
-
Mobile Phase B: A mixture of Acetonitrile, Methanol, and water in a ratio of 70:20:10 (v/v/v).
-
Gradient Elution: A suitable gradient program to ensure the separation of the main peak from all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound at a known concentration in a suitable diluent (e.g., a mixture of Mobile Phase A and Acetonitrile).
-
Test Solution: Accurately weigh and dissolve the Bepotastine besylate sample in the diluent to achieve a target concentration.
Data Analysis: The percentage of this compound and other impurities is calculated by comparing the peak area of each impurity to the total area of all peaks in the chromatogram (area normalization method) or by using an external standard of the specific impurity.
Visualizing the Process and Pathway
To better understand the workflow for ensuring batch-to-batch consistency and the biological context of the final drug product, the following diagrams are provided.
The diagram above illustrates the key stages in the manufacturing and quality control process designed to ensure the consistency of each batch of Bepotastine besylate, including the control of impurities like this compound.
This diagram shows the signaling pathway initiated by histamine binding to the H1 receptor, leading to an allergic response. Bepotastine, as an H1 receptor antagonist, blocks this pathway, thereby alleviating allergy symptoms. The presence of impurities should not interfere with this intended biological activity.
References
Safety Operating Guide
Proper Disposal of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, a halogenated pyridine derivative. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile
Based on available safety data, this compound is classified as a hazardous substance with the following potential effects[1][2]:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Given its classification as a halogenated organic compound, this chemical requires specific disposal protocols and must not be disposed of in regular trash or down the drain[3][4].
Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Detailed Experimental Protocols for Disposal
Below are the step-by-step procedures for handling and disposing of waste containing this compound.
Protocol 1: Segregation and Collection of Chemical Waste
-
Waste Identification : All waste streams containing this compound, including pure compound, solutions, and reaction mixtures, must be treated as hazardous waste.
-
Waste Segregation : This compound is a halogenated organic substance. It is imperative to segregate it into a designated "Halogenated Organic Waste" stream[5]. Do not mix with non-halogenated solvents or other incompatible waste categories to prevent dangerous reactions and ensure proper disposal[4].
-
Container Selection : Use a chemically compatible and clearly labeled waste container. Recommended materials include glass or high-density polyethylene (HDPE) bottles with a secure screw-top cap[4]. Ensure the container is in good condition, free from cracks or leaks.
-
Labeling : The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "this compound" (avoid using abbreviations or chemical formulas)[4].
-
An indication of the hazards (e.g., "Irritant").
-
The date when waste was first added to the container (accumulation start date).
-
For mixtures, list all constituents and their approximate percentages[4].
-
Protocol 2: Handling and Storage of Waste
-
Personal Protective Equipment (PPE) : When handling this waste, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation : Handle the waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6].
-
Waste Accumulation : Transfer the waste into the designated container, ensuring not to overfill it. Leave at least 10% headspace to allow for expansion.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[7][8]. The SAA should be a secondary containment system to prevent spills from spreading. Keep the container closed at all times, except when adding waste[8][9].
Protocol 3: Disposal of Empty Containers
-
Initial Cleaning : An "empty" container that held this compound is still considered hazardous waste until properly decontaminated[9].
-
Triple Rinsing : To decontaminate the container, it must be triple-rinsed[9].
-
Use a suitable solvent that can dissolve the compound (e.g., methanol, acetone).
-
For each rinse, add a small amount of the solvent (approximately 10% of the container's volume), cap and shake the container to rinse all interior surfaces thoroughly.
-
Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste in your halogenated organic waste stream[4][9].
-
-
Final Disposal : Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original chemical label, and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[4][9].
Protocol 4: Arranging for Final Disposal
-
Contact EHS : Do not attempt to dispose of the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer[4].
-
Schedule Pickup : Follow your institution's procedures to request a pickup of the hazardous waste. This is typically done through an online request form or by contacting the EHS office directly[9].
-
Professional Disposal : The EHS department will arrange for the collection and disposal of the waste by a licensed hazardous waste management company. These companies typically use high-temperature incineration for the destruction of halogenated organic compounds[10].
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed in an environmentally responsible manner. Always consult your institution's specific waste management plan and local regulations for any additional requirements.
References
- 1. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine | C17H19ClN2O | CID 11141197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate | C21H25ClN2O7 | CID 67648053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. echemi.com [echemi.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine. The following procedures are designed to ensure safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These values are computed or predicted and should be used as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉ClN₂O | PubChem |
| Molecular Weight | 302.8 g/mol | PubChem |
| Appearance | Pale Yellow to Dark Yellow Oil or Yellow to Brown Sticky Oil to Semi-Solid | BOC Sciences, Sigma-Aldrich |
| Boiling Point | 421.7°C at 760 mmHg (Predicted) | BOC Sciences |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | BOC Sciences |
| Solubility | Slightly soluble in Chloroform and Methanol | BOC Sciences |
| Storage Temperature | Room Temperature or 2-8°C Refrigerator | Sigma-Aldrich, Pharmaffiliates |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed.
A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table outlines the required PPE for handling this compound.
| Area of Protection | Required PPE | Rationale and Specifications |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles are essential to prevent eye irritation from splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk. |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered, though specific breakthrough data for this compound is not available. Always check glove manufacturer's chemical resistance data for pyridine and chlorinated compounds. |
| Body | Laboratory Coat | A standard cotton or poly/cotton lab coat is required. Consider a chemically-resistant apron when handling larger volumes. |
| Respiratory | Use in a Fume Hood | All handling of this compound that may generate aerosols or vapors must be conducted in a certified chemical fume hood to prevent respiratory tract irritation. |
| Footwear | Closed-toe Shoes | Fully enclosed shoes are a minimum requirement in any laboratory setting where chemicals are handled. |
Experimental Protocols: Safe Handling Procedures
Adherence to the following step-by-step protocols is essential for the safe handling of this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and required solvents within the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound in a tared, stable container (e.g., a glass vial or weigh boat) inside the fume hood to contain any dust or vapors.
Dissolving and Transferring
-
Add Solvent: Slowly add the desired solvent to the vessel containing the compound.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.
-
Transfer: Use a clean pipette or syringe to transfer the solution. Ensure the transfer is performed slowly and carefully to prevent spills.
-
Cleaning: Thoroughly clean any spills immediately with an appropriate absorbent material.
Operational and Disposal Plans
Storage
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Contain: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .
-
Waste Collection: Collect all waste (excess compound, contaminated consumables, and spill cleanup materials) in a designated, properly labeled, and sealed container for halogenated organic waste.
-
Labeling: Ensure the waste container is clearly labeled with "Halogenated Organic Waste" and lists all chemical constituents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.
Workflow and Safety Relationships
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for handling the chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
